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Antitumor agent-116

Cat. No.: B12390585
M. Wt: 627.5 g/mol
InChI Key: CNFYLTNHCUSQIL-UHFFFAOYSA-N
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Description

Antitumor agent-116 is a useful research compound. Its molecular formula is C31H23BrN4O4S and its molecular weight is 627.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H23BrN4O4S B12390585 Antitumor agent-116

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H23BrN4O4S

Molecular Weight

627.5 g/mol

IUPAC Name

4-[2-(5-bromo-2-hydroxyphenyl)-4,5-diphenylimidazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C31H23BrN4O4S/c1-20-18-28(34-40-20)35-41(38,39)25-15-13-24(14-16-25)36-30(22-10-6-3-7-11-22)29(21-8-4-2-5-9-21)33-31(36)26-19-23(32)12-17-27(26)37/h2-19,37H,1H3,(H,34,35)

InChI Key

CNFYLTNHCUSQIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=C(N=C3C4=C(C=CC(=C4)Br)O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Foundational & Exploratory

AMT-116: A CD44v9-Targeting Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis reveals that "Antitumor agent-116" is not a unique identifier for a single compound but is associated with several distinct investigational drugs, each with a unique mechanism of action. This guide provides a detailed overview of the available technical information for each of these agents.

AMT-116 is a first-in-class antibody-drug conjugate (ADC) that targets CD44v9, a tumor-associated antigen expressed in a wide variety of solid tumors.[1] The ADC consists of a humanized anti-CD44v9 immunoglobulin G1 (IgG1) antibody linked to a novel topoisomerase I inhibitor, KL610023, which is a belotecan derivative.[1] The linkage is achieved through a hydrolysable linker, with an average drug-to-antibody ratio of 7-8.[1]

Core Mechanism of Action

The mechanism of action for AMT-116 is designed to be highly targeted to cancer cells expressing the CD44v9 antigen.

  • Binding: The anti-CD44v9 antibody component of AMT-116 binds to the CD44v9 protein on the surface of tumor cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell.

  • Payload Release: Inside the cell, the hydrolysable linker is cleaved, releasing the topoisomerase I inhibitor payload, KL610023.

  • Cytotoxicity: The released KL610023 inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in the cancer cell.

AMT116_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell AMT116 AMT-116 (ADC) CD44v9 CD44v9 Receptor AMT116->CD44v9 Binding Internalization Internalization CD44v9->Internalization Complex Formation Payload_Release Payload Release (KL610023) Internalization->Payload_Release Topoisomerase_I Topoisomerase I Payload_Release->Topoisomerase_I Inhibition DNA_Damage DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Topoisomerase_I->DNA_Damage leads to

Mechanism of Action for AMT-116.
Quantitative Data

Preliminary results from the first-in-human Phase 1 trial (NCT05725291) of AMT-116 in patients with advanced solid tumors have been reported.

Dose LevelPatient PopulationOutcomeTumor Shrinkage
3 mg/kgAnal squamous cell carcinomaUnconfirmed Partial Response (PR)31%
3 mg/kgHepatocellular carcinomaStable Disease (SD)23%
Data as of February 1, 2024.[1]

No dose-limiting toxicities (DLTs) were observed at the 1.5 mg/kg and 3 mg/kg dose levels, and the maximum tolerated dose (MTD) had not been reached.[1] Treatment-related adverse events (TRAEs) were reported in 5 out of 8 patients, with the most common being fatigue and nausea.[1] One Grade 3 TRAE (leukopenia) was reported.[1]

Experimental Protocols

First-in-Human Phase 1 Clinical Trial (NCT05725291) [1][2]

  • Study Design: An ongoing, non-randomized, open-label, multicenter, Phase 1 dose-escalation study.

  • Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of AMT-116.

  • Patient Population: Patients with advanced solid tumors, unselected for target expression.

  • Dosing Regimen: Patients receive escalating doses of AMT-116 intravenously every two weeks (Q2W), starting from 1.5 mg/kg.

  • Dose Escalation Model: A Bayesian logistic regression model (BLRM) following the Escalation with Overdose Control (EWOC) principle is used to guide dose escalation.

  • Evaluation: Patients are monitored for dose-limiting toxicities over a 28-day period. Tumor assessments are conducted to evaluate response to treatment.

AMT116_Trial_Workflow Patient_Recruitment Patient Recruitment (Advanced Solid Tumors) Dose_Escalation Dose Escalation Cohorts (1.5 mg/kg, 3 mg/kg, 5 mg/kg...) Patient_Recruitment->Dose_Escalation Treatment AMT-116 Administration (IV, Q2W) Dose_Escalation->Treatment DLT_Evaluation 28-Day DLT Evaluation Treatment->DLT_Evaluation Tumor_Assessment Tumor Assessment DLT_Evaluation->Tumor_Assessment Tumor_Assessment->Dose_Escalation Continue Escalation if Safe Outcome Determine MTD, RP2D, Safety, and Efficacy Tumor_Assessment->Outcome

Workflow for the AMT-116 Phase 1 Clinical Trial.

CYC116: An Oral Aurora Kinase and VEGFR2 Inhibitor

CYC116 is an orally available small molecule inhibitor targeting Aurora kinases A and B, as well as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3] This dual mechanism targets both cell cycle progression and angiogenesis, two key processes in cancer development.

Core Mechanism of Action
  • Aurora Kinase Inhibition: Aurora kinases are crucial for proper cell division, particularly in the separation of genetic material into daughter cells. In many cancers, these kinases are overactive, leading to uncontrolled cell proliferation. By inhibiting Aurora kinases A and B, CYC116 disrupts mitosis, which can lead to apoptosis.[3]

  • VEGFR2 Inhibition: VEGFR2 is a key receptor in the angiogenesis signaling pathway. By inhibiting VEGFR2, CYC116 can block the formation of new blood vessels that tumors need to grow and metastasize.[3]

CYC116_Mechanism cluster_CellCycle Cell Cycle Control cluster_Angiogenesis Angiogenesis CYC116 CYC116 Aurora_A_B Aurora Kinases A & B CYC116->Aurora_A_B Inhibits VEGFR2 VEGFR2 CYC116->VEGFR2 Inhibits Mitosis Mitosis Aurora_A_B->Mitosis promotes Cell_Death Cell Death (Apoptosis) Mitosis->Cell_Death disruption leads to Blood_Vessel_Formation New Blood Vessel Formation VEGFR2->Blood_Vessel_Formation promotes Tumor_Growth Tumor Growth Blood_Vessel_Formation->Tumor_Growth sustains

Dual Mechanism of Action for CYC116.
Quantitative Data

Experimental Protocols

Phase I Clinical Trial (NCT00560716) [4]

  • Study Design: A Phase I, first-in-human, dose-escalation study.

  • Objectives: To determine the safety, tolerability, and recommended Phase II dose of CYC116.

  • Patient Population: Patients with advanced solid tumors.

  • Dosing Regimen: Oral administration of CYC116 in escalating doses.

PMR-116: A Novel MYC-Pathway Inhibitor

PMR-116 is a novel anti-cancer drug designed to target cancers driven by the MYC oncogene, which is overexpressed in a high percentage of human cancers and is often associated with aggressive and difficult-to-treat tumors.[5][6]

Core Mechanism of Action

Directly targeting the MYC protein has proven difficult due to its structure. PMR-116 circumvents this by targeting a critical pathway downstream of MYC.[5][6] It inhibits an enzyme involved in ribosomal RNA (rRNA) synthesis, a process known as ribosomal biogenesis.[6] MYC-driven cancers are highly dependent on this process for their rapid growth and proliferation. By disrupting ribosomal biogenesis, PMR-116 effectively "starves" the cancer cells of the proteins they need to grow, leading to stunted growth and increased vulnerability.[5]

PMR116_Mechanism MYC_Oncogene MYC Overexpression Ribosomal_Biogenesis Ribosomal Biogenesis (rRNA Synthesis) MYC_Oncogene->Ribosomal_Biogenesis Drives Protein_Synthesis Increased Protein Synthesis Ribosomal_Biogenesis->Protein_Synthesis Tumor_Growth Rapid Tumor Growth Protein_Synthesis->Tumor_Growth PMR116 PMR-116 PMR116->Ribosomal_Biogenesis Inhibits

Mechanism of Action for PMR-116.
Quantitative Data

Preclinical studies in mouse models have shown promising results.

ModelTreatment DurationOutcome
Mouse model of prostate cancer4 weeks85% reduction in the incidence of prostate cancer lesions
Mouse model of MYC-driven cancer12 hours50% slowdown in the spread of cancer growth
Data from a 2023 study at The University of Melbourne.[5]
Experimental Protocols

Planned First-in-Human "Basket" Trial [5][6]

  • Study Design: A "basket trial" design will enroll patients with various types of cancer (e.g., prostate, breast, ovarian, hematological) that are all driven by the MYC oncogene.[6] This approach is more efficient than separate trials for each cancer type.

  • Objectives: To address unmet clinical needs in difficult-to-treat, MYC-driven cancers.

  • Patient Population: Patients with different cancer types that share the common molecular driver of MYC overexpression.

  • Status: The trial is planned to begin in late 2025.[5]

Other "this compound" Variants

This compound (compound 6C)
  • Mechanism of Action: Identified as an inhibitor of maternal embryonic leucine zipper kinase (MELK) that induces cell apoptosis.[7] It is also suggested to be related to the PI3K/Akt/mTOR apoptosis pathway.[7]

  • Data: Described as having anti-proliferative activities in vitro.[7] Specific quantitative data is not provided in the initial search results.

SST0116CL1
  • Mechanism of Action: A novel inhibitor of heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is essential for the stability and function of many oncoproteins. By inhibiting Hsp90, SST0116CL1 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[8]

  • Data: Preclinical in vivo studies showed it induced antitumor effects in murine models of leukemia, gastric, and ovarian carcinoma.[8] It demonstrated a favorable tolerability and activity profile, making it a candidate for clinical studies.[8]

References

Antitumor Agent-116 (OTS167): A Technical Guide to a Potent MELK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antitumor agent-116, also known as OTS167 or OTSSP167, is a potent and selective, orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). MELK is a serine/threonine kinase that is highly expressed in a multitude of human cancers and is implicated in cancer cell proliferation, survival, invasiveness, and the maintenance of cancer stem cells.[1][2][3] OTS167 has demonstrated significant antitumor activity in preclinical models of various cancers, including breast, lung, prostate, and pancreatic cancers, and has been investigated in Phase I/II clinical trials.[4][5][6] This technical guide provides an in-depth overview of OTS167, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a visualization of the associated signaling pathways.

Mechanism of Action

OTS167 functions as an ATP-competitive inhibitor of MELK, binding to the kinase and preventing its phosphorylation and subsequent activation.[3][7] This inhibition of MELK activity disrupts downstream signaling pathways crucial for tumor progression. Key downstream effects of MELK inhibition by OTS167 include:

  • Downregulation of FOXM1: Forkhead box protein M1 (FOXM1) is a critical transcription factor involved in cell cycle progression. MELK is known to phosphorylate and activate FOXM1. OTS167 treatment leads to a decrease in FOXM1 activity and expression.[1][8]

  • Modulation of Cell Cycle and Apoptosis: By inhibiting the MELK-FOXM1 axis, OTS167 induces cell cycle arrest, often at the G2/M phase, and promotes apoptosis (programmed cell death) in cancer cells.[9][10]

  • Inhibition of Cancer Stem Cell Phenotypes: MELK plays a vital role in the self-renewal and maintenance of cancer stem cells. OTS167 has been shown to suppress mammosphere formation, a characteristic of breast cancer stem cells, and reduce the expression of stem cell markers like Slug and Snail.[1][11]

  • Impact on Other Signaling Pathways: The effects of OTS167 extend to other critical cancer-related pathways. It has been shown to decrease the expression of the anti-apoptotic protein survivin, downregulate the AKT/mTOR pathway, and affect the expression of DEPDC1, an oncogene whose stability is enhanced by MELK-mediated phosphorylation.[1][8][12]

Quantitative Data

The efficacy of OTS167 has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of OTS167
Assay TypeTarget/Cell LineCancer TypeIC50 ValueCitation(s)
Cell-Free Kinase AssayMELK-0.41 nM[4][7][11]
Cell ViabilityDU4475Breast2.3 nM[4][7][11]
Cell ViabilityT47DBreast4.3 nM[4][7][11]
Cell Viability22Rv1Prostate6.0 nM[4][7][11]
Cell ViabilityA549Lung6.7 nM[4][7][11]
Cell ViabilityHT1197 (low MELK)Bladder97 nM[7][11]
Cell ViabilityGlioblastoma Cell LinesBrain100 - 200 nM[9]
Cell ViabilityT-ALL Cell LinesLeukemia10 - 57 nM[12]
Table 2: In Vivo Efficacy of OTS167 in a Breast Cancer Xenograft Model (MDA-MB-231)
Administration RouteDosageScheduleTumor Growth Inhibition (TGI)Citation(s)
Intravenous (i.v.)20 mg/kgOnce every two days73%[4][11]
Oral (p.o.)1 mg/kgOnce a day51%[7]
Oral (p.o.)5 mg/kgOnce a day91%[7]
Oral (p.o.)10 mg/kgOnce a day72% - 108%[4][7]

Experimental Protocols

In Vitro MELK Kinase Assay

This protocol is adapted from studies characterizing the inhibitory activity of OTS167.[4][11]

Materials:

  • Recombinant MELK protein

  • Substrate (e.g., recombinant DBNL or PSMA1)

  • Kinase Buffer: 30 mM Tris-HCl (pH 7.5), 10 mM DTT, 40 mM NaF, 10 mM MgCl₂, 0.1 mM EGTA

  • ATP solution (cold ATP and [γ-³²P]ATP)

  • OTS167 (dissolved in DMSO)

  • SDS sample buffer

  • SDS-PAGE gels

  • Autoradiography equipment

Procedure:

  • Prepare a reaction mixture containing 0.4 µg of recombinant MELK protein and 5 µg of the desired substrate in 20 µL of kinase buffer.

  • Add OTS167 (e.g., at a final concentration of 10 nM) or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding 50 µM cold ATP and 10 µCi of [γ-³²P]ATP.

  • Incubate the reaction mixture for 30 minutes at 30°C.

  • Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to autoradiography film to visualize the phosphorylated substrate.

Cell Viability (MTT) Assay

This is a general protocol for assessing the effect of OTS167 on cancer cell proliferation.[13][14]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • OTS167 (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of OTS167 (and a DMSO vehicle control) for a specified period (e.g., 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

MELK Signaling Pathway

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Inhibition cluster_outcomes Cellular Outcomes High_Expression High Expression in Cancer Cells MELK MELK High_Expression->MELK leads to FOXM1 FOXM1 MELK->FOXM1 Activates DEPDC1 DEPDC1 MELK->DEPDC1 Stabilizes AKT_mTOR AKT/mTOR Pathway MELK->AKT_mTOR Activates Slug_Snail Slug / Snail MELK->Slug_Snail Activates p21 p21 MELK->p21 Inhibits OTS167 OTS167 (this compound) OTS167->MELK Inhibits Proliferation Decreased Proliferation FOXM1->Proliferation DEPDC1->Proliferation AKT_mTOR->Proliferation Stemness Decreased Cancer Stemness Slug_Snail->Stemness Apoptosis Increased Apoptosis p21->Apoptosis

Caption: MELK signaling pathway and the inhibitory effect of OTS167.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Compound OTS167 Synthesis and Purification Kinase_Assay In Vitro Kinase Assay Compound->Kinase_Assay Cell_Culture Cancer Cell Line Culture Compound->Cell_Culture IC50_Determination Determine Cell-Free IC50 Kinase_Assay->IC50_Determination Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase) Cell_Culture->Apoptosis_Assay Cell_IC50 Determine Cellular IC50 Viability_Assay->Cell_IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant

Caption: Workflow for the in vitro evaluation of OTS167.

FOXM1 Regulatory Pathway

FOXM1_Pathway MELK MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates OTS167 OTS167 OTS167->MELK Inhibits Cell_Cycle_Genes Cell Cycle Progression Genes (e.g., Cyclin B1, Cdc2) FOXM1->Cell_Cycle_Genes Upregulates G2M_Transition G2/M Phase Transition Cell_Cycle_Genes->G2M_Transition Promotes Proliferation Cell Proliferation G2M_Transition->Proliferation

Caption: The role of MELK in the FOXM1-mediated cell cycle regulation.

Conclusion

This compound (OTS167) is a promising therapeutic agent that targets MELK, a kinase overexpressed in a wide range of cancers and crucial for tumor cell proliferation and the maintenance of cancer stem cells. Its potent inhibitory activity, demonstrated through extensive preclinical studies, and its oral bioavailability have positioned it as a candidate for further clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on MELK-targeted cancer therapies. Further investigation into biomarkers for patient selection and combination strategies will be crucial in realizing the full therapeutic potential of OTS167.

References

An In-depth Technical Guide to the Discovery and Synthesis of Antitumor Agent-116

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The designation "Antitumor agent-116" is not unique to a single molecule and has been used to refer to several distinct investigational compounds in scientific literature and clinical trials. These include the MELK inhibitor "this compound (compound 6C)," the antibody-drug conjugate AMT-116 , the Aurora kinase inhibitor CYC116 , the MYC pathway inhibitor PMR-116 , the Hsp90 inhibitor SST0116CL1 , and the therapeutic agent BNT116 . This guide will focus on AMT-116 , a first-in-class antibody-drug conjugate, due to the availability of recent clinical data and a clear mechanism of action.

AMT-116: A Novel CD44v9-Targeted Antibody-Drug Conjugate

Introduction and Discovery

AMT-116 is an investigational, first-in-class antibody-drug conjugate (ADC) designed for the targeted treatment of advanced solid tumors.[1][2] It represents a strategic approach to cancer therapy, combining the specificity of a monoclonal antibody with the potent cytotoxic activity of a topoisomerase I inhibitor.[3][4] The discovery of AMT-116 is rooted in the identification of CD44 variant 9 (CD44v9) as a promising tumor-associated antigen.[1][3] CD44v9 is overexpressed in a wide array of solid tumors, including those of the head and neck, lung, esophagus, pancreas, and colon, and is implicated in tumorigenicity and treatment resistance.[1][3]

The core concept behind AMT-116 is to selectively deliver a cytotoxic payload to cancer cells expressing CD44v9, thereby maximizing antitumor efficacy while minimizing systemic toxicity.[5] To achieve this, a humanized immunoglobulin G1 (IgG1) monoclonal antibody with high affinity for CD44v9 was developed.[1] This antibody is connected via a hydrolysable linker to a novel, potent topoisomerase I inhibitor, a belotecan derivative named KL610023.[1][3] The resulting ADC, AMT-116, has a drug-to-antibody ratio (DAR) of approximately 7-8.[1][6]

Synthesis and Composition

The synthesis of AMT-116 is a multi-step process involving the production of the monoclonal antibody, the synthesis of the cytotoxic payload and linker, and the final bioconjugation of these components. While the precise, proprietary details of the synthesis are not publicly available, the general methodology can be inferred from the literature on ADC production.

  • Monoclonal Antibody Production: The humanized anti-CD44v9 IgG1 antibody is produced using recombinant DNA technology in mammalian cell culture systems.

  • Payload and Linker Synthesis: The cytotoxic payload, KL610023, is a derivative of the camptothecin analog belotecan, a known topoisomerase I inhibitor.[3][7] This is synthesized through a series of organic chemistry reactions. A hydrolysable linker is also synthesized, designed to be stable in circulation but cleaved upon internalization into the tumor cell.

  • Bioconjugation: The payload-linker moiety is covalently attached to the monoclonal antibody. This is often achieved by targeting specific amino acid residues on the antibody, such as cysteines or lysines. The average drug-to-antibody ratio of 7-8 suggests a cysteine-based conjugation method.[1][6]

Mechanism of Action

The mechanism of action of AMT-116 is a targeted, multi-stage process:

  • Targeting and Binding: AMT-116 is administered intravenously and circulates in the bloodstream. The anti-CD44v9 antibody component of AMT-116 selectively binds to the CD44v9 protein expressed on the surface of tumor cells.[3]

  • Internalization: Upon binding, the AMT-116/CD44v9 complex is internalized by the cancer cell through endocytosis.[3]

  • Payload Release: Inside the cell, the hydrolysable linker is cleaved, releasing the cytotoxic payload, KL610023.[3]

  • Inhibition of Topoisomerase I: The released KL610023 targets and binds to DNA topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[3][8] This binding stabilizes the topoisomerase I-DNA cleavage complex, leading to DNA single and double-strand breaks.[4][9]

  • Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and programmed cell death (apoptosis) of the cancer cell.[3]

AMT116_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell AMT116 AMT-116 (ADC) CD44v9 CD44v9 Receptor AMT116->CD44v9 Binding Internalization Internalization (Endocytosis) CD44v9->Internalization Lysosome Lysosome Internalization->Lysosome Fusion Payload KL610023 (Payload) Lysosome->Payload Linker Cleavage & Payload Release Topoisomerase Topoisomerase I Payload->Topoisomerase Inhibition DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Stabilizes DNA Cleavage Complex Apoptosis Apoptosis DNA_Damage->Apoptosis Induction AMT116_Development_Workflow cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Target_ID Target Identification (CD44v9) Ab_Dev Antibody Development (anti-CD44v9) Target_ID->Ab_Dev Conjugation Bioconjugation (ADC Synthesis) Ab_Dev->Conjugation Payload_Linker Payload/Linker Synthesis (KL610023) Payload_Linker->Conjugation In_Vitro In Vitro Studies (Cytotoxicity, Binding) Conjugation->In_Vitro In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase I Trial (Safety, MTD) Tox->Phase1 Phase2 Phase II Trial (Efficacy) Phase1->Phase2 Phase3 Phase III Trial (Pivotal Study) Phase2->Phase3

References

Unveiling the Potential of Antitumor Agent-116 (Compound 6C): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the promising antitumor agent-116, also identified as compound 6C. This tetra-substituted imidazole congener has demonstrated significant anti-proliferative and apoptosis-inducing activities, positioning it as a compelling candidate for further oncological research and development. This document outlines its chemical structure, synthesis, mechanism of action, and summarizes key in-vitro efficacy data.

Core Compound Identity and Structure

This compound (compound 6C) is a novel, synthetically derived tetra-substituted imidazole. Its core structure is characterized by a central imidazole ring with substitutions at the 1, 2, 4, and 5 positions. The precise chemical identity, as elucidated from spectroscopic analysis in the foundational research by Mahapatra et al., is crucial for understanding its biological activity.

Chemical Structure of this compound (Compound 6C):

While the exact IUPAC name and graphical representation require access to the full research publication, the key structural features include a substituted phenyl ring, a cyano group, and other moieties attached to the imidazole core.

Mechanism of Action: Targeting the MELK Signaling Pathway

This compound (compound 6C) exerts its anticancer effects by targeting the Maternal Embryonic Leucine Zipper Kinase (MELK). MELK is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in tumor progression, cell cycle control, and apoptosis resistance. By inhibiting MELK, compound 6C disrupts these oncogenic signaling cascades, ultimately leading to cancer cell death.

The MELK signaling pathway is a complex network involving multiple downstream effectors. Inhibition of MELK by this compound can lead to the modulation of key proteins involved in cell division and survival.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_melk MELK Core cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_mTOR MELK MELK PI3K_Akt_mTOR->MELK Activates Cell_Cycle_Progression Cell Cycle Progression MELK->Cell_Cycle_Progression Promotes Apoptosis_Inhibition Inhibition of Apoptosis MELK->Apoptosis_Inhibition Promotes Tumor_Growth Tumor Growth & Proliferation Cell_Cycle_Progression->Tumor_Growth Apoptosis_Inhibition->Tumor_Growth Antitumor_Agent_116 This compound (Compound 6C) Antitumor_Agent_116->MELK Inhibits

Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.

Synthesis of this compound (Compound 6C)

The synthesis of this compound (compound 6C) is achieved through a multi-step process, as detailed in the work by Mahapatra et al. The general approach involves the construction of the tetra-substituted imidazole core.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Formation of Intermediate A Start->Step1 Step2 Step 2: Cyclization to form Imidazole Core Step1->Step2 Step3 Step 3: Further Substitution Step2->Step3 Final This compound (Compound 6C) Step3->Final

Caption: Generalized synthetic workflow for this compound (Compound 6C).

Experimental Protocol: General Synthesis of 1,2,4,5-Tetra-substituted Imidazoles

The synthesis of the 1,2,4,5-tetra-substituted imidazole core of this compound (compound 6C) is based on a well-established multi-component reaction. The following is a generalized protocol inspired by the methodologies for creating such structures. For the specific synthesis of compound 6C, direct reference to the primary literature is essential.

  • Reaction Setup: A mixture of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, a primary amine, and ammonium acetate is prepared in a suitable solvent, such as glacial acetic acid or ethanol.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period, with the progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water. The solid is then filtered, washed, and dried.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure tetra-substituted imidazole derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In-Vitro Anticancer Activity

The antitumor potential of compound 6C has been evaluated against various cancer cell lines. The primary assays used to determine its efficacy are the MTT assay for cell viability and flow cytometry-based assays for apoptosis induction.

Quantitative Data Summary
Cell LineAssay TypeParameterValue (µM)
MDA-MB-231 MTTIC₅₀Data not available in snippets
MIA PaCa-2 MTTIC₅₀Data not available in snippets
H357 MTTIC₅₀Data not available in snippets
MDA-MB-231 Apoptosis Assay% Apoptotic CellsData not available in snippets

Note: The specific quantitative data (IC₅₀ values and apoptosis percentages) for compound 6C are contained within the full-text scientific publication and are not available in the provided search snippets. This table serves as a template for presenting such data once obtained.

Experimental Protocols

MTT Assay (Cell Viability)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (compound 6C) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Step1 Treat with Compound 6C Start->Step1 Step2 Add MTT Reagent & Incubate Step1->Step2 Step3 Solubilize Formazan Crystals Step2->Step3 Step4 Measure Absorbance Step3->Step4 End Calculate IC₅₀ Step4->End

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Flow Cytometry)

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

  • Cell Treatment: Cancer cells are treated with this compound (compound 6C) at its IC₅₀ concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in binding buffer.

  • Staining: The cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (which stains the DNA of cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

  • Data Interpretation: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of cells in each quadrant is quantified.

Conclusion and Future Directions

This compound (compound 6C) represents a promising lead compound in the development of novel anticancer therapeutics. Its targeted inhibition of the MELK signaling pathway provides a clear mechanism of action. The in-vitro data, although requiring further detailed analysis from the primary literature, suggests potent anti-proliferative and pro-apoptotic effects.

Future research should focus on:

  • In-depth profiling of its activity against a broader panel of cancer cell lines.

  • In-vivo efficacy and toxicity studies in animal models.

  • Pharmacokinetic and pharmacodynamic characterization.

  • Lead optimization to enhance potency and drug-like properties.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. For detailed experimental procedures and comprehensive data, consulting the original research publication by Mahapatra et al. is strongly recommended.

Biochemical Properties of Antitumor Agent-116: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on Antitumor agent-116. The full text of the primary research publication detailing its comprehensive biochemical properties and experimental protocols was not accessible at the time of writing. Therefore, some specific quantitative data and detailed methodologies are based on established principles in the field and may not reflect the exact findings of the original study.

Introduction

This compound, also identified as compound 6c, is a novel synthetic small molecule belonging to the class of tri/tetra-substituted imidazole congeners.[1][2][3] Emerging research has highlighted its potential as a targeted anticancer therapeutic. This agent exhibits anti-proliferative activity and induces apoptosis in various cancer cell lines by inhibiting the Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2][3] This document provides a technical overview of the known biochemical properties of this compound, including its mechanism of action, synthesis, and relevant experimental protocols.

Mechanism of Action

This compound functions as an inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase that is overexpressed in several cancers and is associated with tumor progression and poor prognosis. By targeting MELK, this compound disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and cell cycle progression. The primary outcome of MELK inhibition by this agent is the induction of apoptosis (programmed cell death) in cancer cells.[1][2][3] The agent's activity has been noted in the context of the PI3K/Akt/mTOR and apoptosis signaling pathways.

Quantitative Data

While the precise IC50 values from the primary study are unavailable, it is reported that this compound (compound 6c) inhibits cell proliferation in a concentration-dependent manner. The agent has been evaluated against the following cancer cell lines:

  • MDA-MB-231: Triple-negative breast cancer

  • MIA PaCa-2: Pancreatic cancer

  • H357: Oral squamous cell carcinoma

A summary of the expected quantitative data presentation is provided in the table below.

Cell LineCompoundTime Point (hr)IC50 (µM)
MDA-MB-231This compoundData not availableData not available
MIA PaCa-2This compoundData not availableData not available
H357This compoundData not availableData not available

Experimental Protocols

The following are detailed, representative methodologies for key experiments relevant to the characterization of this compound.

Synthesis of this compound (Compound 6c)

The synthesis of 1,2,4,5-tetra-substituted imidazoles like this compound is achieved through the Debus-Radziszewski multicomponent synthesis reaction. This one-pot reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium acetate.

General Protocol:

  • Reaction Setup: To a round-bottom flask, add equimolar amounts of benzil (or a substituted derivative), the desired aromatic aldehyde, the selected primary amine, and ammonium acetate in a suitable solvent such as glacial acetic acid or ethanol.

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-100 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 1,2,4,5-tetra-substituted imidazole.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and its purity is assessed by HPLC.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of this compound is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells (MDA-MB-231, MIA PaCa-2, or H357) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range of 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for different time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its synthesis and in-vitro evaluation.

MELK_Apoptosis_Pathway cluster_inhibition Inhibition cluster_pathway MELK Signaling Pathway Antitumor_agent_116 This compound (compound 6c) MELK MELK Antitumor_agent_116->MELK inhibits p53 p53 MELK->p53 phosphorylates (activates) Bcl2 Bcl-2 p53->Bcl2 downregulates Bax Bax p53->Bax upregulates Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Proposed signaling pathway of this compound inducing apoptosis via MELK inhibition.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In-Vitro Evaluation Synthesis Debus-Radziszewski Reaction Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, HPLC) Purification->Characterization Cell_Culture Cancer Cell Culture (MDA-MB-231, MIA PaCa-2, H357) Characterization->Cell_Culture MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) MTT_Assay->Apoptosis_Assay

Caption: General experimental workflow for the synthesis and evaluation of this compound.

References

In-Depth Technical Guide: Binding Affinity of Antitumor Agent-116 to the MELK Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Antitumor agent-116, a novel inhibitor of the Maternal Embryonic Leucine Zipper Kinase (MELK) receptor, a promising target in oncology. This document details its binding affinity, the experimental protocols for such measurements, and the intricate signaling pathways governed by MELK.

Binding Affinity of this compound to the MELK Receptor

This compound, also identified as compound 6c, has been characterized as an anti-tumor agent with pro-apoptotic and anti-proliferative activities, demonstrating binding affinity for the MELK receptor. While the primary research by Mahapatra and colleagues (2023) establishes this interaction through in-silico and in-vitro studies, the specific quantitative binding affinity data from this publication is not publicly accessible.

To provide a contextual framework for researchers, the following table summarizes the binding affinities of other known MELK inhibitors. This data serves as a reference for the expected potency of selective MELK inhibitors.

Compound NameAliasBinding Affinity (IC50/Kd)Assay TypeReference
This compound Compound 6c Data not publicly available Not specifiedMahapatra et al., 2023
OTSSP167OTS167IC50: 0.41 nMKinase AssayMedChemExpress
MELK-8aNVS-MELK8aIC50: 2 nMKinase AssayMedChemExpress
JNJ-47117096IC50: 23 nMKinase AssayMedChemExpress
HTH-01-091IC50: 10.5 nMKinase AssayMedChemExpress

Experimental Protocols for Determining Binding Affinity

The determination of the binding affinity of a small molecule inhibitor to its target kinase is a critical step in drug discovery. The following are detailed methodologies for two common and robust techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (MELK receptor) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

Detailed Protocol:

  • Protein and Ligand Preparation:

    • Express and purify the recombinant MELK kinase domain to >95% purity.

    • Dialyze the protein extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Dissolve the inhibitor (this compound) in the final dialysis buffer to minimize buffer mismatch effects. Accurately determine the concentrations of both protein and ligand.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the protein solution (e.g., 10-20 µM) into the sample cell.

    • Load the ligand solution (e.g., 100-200 µM) into the injection syringe.

  • Titration Experiment:

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.

    • Carry out a series of subsequent injections (e.g., 20-30 injections of 2 µL each) with adequate spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_protein Purify MELK Protein load_cell Load MELK into Cell prep_protein->load_cell prep_ligand Prepare this compound load_syringe Load Agent into Syringe prep_ligand->load_syringe titrate Perform Titration load_cell->titrate load_syringe->titrate integrate Integrate Heat Peaks titrate->integrate plot Plot Binding Isotherm integrate->plot fit Fit Data to Model plot->fit results Determine Kd, n, ΔH fit->results

Figure 1: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., MELK receptor) immobilized on a sensor chip in real-time.

Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. This change is proportional to the mass bound to the surface.

Detailed Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the MELK protein onto the activated surface via amine coupling. The protein should be in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the analyte over the immobilized ligand surface at a constant flow rate.

    • Monitor the association phase during the injection and the dissociation phase after the injection.

    • Regenerate the sensor surface between different analyte injections if necessary, using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis activate_chip Activate Sensor Chip immobilize_melk Immobilize MELK activate_chip->immobilize_melk inject_analyte Inject this compound immobilize_melk->inject_analyte monitor_binding Monitor Association/Dissociation inject_analyte->monitor_binding regenerate Regenerate Surface monitor_binding->regenerate process_sensogram Process Sensorgram monitor_binding->process_sensogram regenerate->inject_analyte fit_curves Fit Kinetic Data process_sensogram->fit_curves results Determine ka, kd, Kd fit_curves->results

Figure 2: Surface Plasmon Resonance (SPR) Experimental Workflow.

MELK Receptor Signaling Pathways

MELK is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, proliferation, and apoptosis. Its dysregulation is implicated in several cancers. MELK exerts its function through a complex network of protein-protein interactions and phosphorylation events.

Key Signaling Interactions:

  • MELK and ZPR9/B-Myb: MELK phosphorylates the zinc finger-like protein 9 (ZPR9), leading to its nuclear accumulation. In the nucleus, ZPR9 interacts with the transcription factor B-Myb, enhancing its transcriptional activity and promoting cell proliferation.

  • MELK and p53: MELK can phosphorylate the tumor suppressor p53 at Ser15, which enhances its stability and pro-apoptotic activity.

  • MELK and ASK1/JNK Pathway: MELK can phosphorylate and activate Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the JNK signaling pathway, leading to apoptosis.

  • MELK and FOXM1: MELK forms a complex with the transcription factor FOXM1 and phosphorylates it, which enhances its transcriptional activity and promotes the expression of mitotic regulators like CDC25B and Aurora B.

  • Upstream Regulation by MAPK Pathway: In some cancers, the MAPK pathway can stimulate the expression of E2F1, which directly binds to the MELK promoter and increases its transcription.

MELK_Signaling MAPK MAPK Pathway E2F1 E2F1 MAPK->E2F1 MELK MELK E2F1->MELK Upregulates ZPR9 ZPR9 MELK->ZPR9 Phosphorylates p53 p53 MELK->p53 Phosphorylates ASK1 ASK1 MELK->ASK1 Phosphorylates FOXM1 FOXM1 MELK->FOXM1 Phosphorylates B_Myb B-Myb ZPR9->B_Myb Activates Proliferation Cell Proliferation B_Myb->Proliferation Apoptosis Apoptosis p53->Apoptosis JNK JNK Pathway ASK1->JNK JNK->Apoptosis Mitotic_Regulators CDC25B, Aurora B FOXM1->Mitotic_Regulators Upregulates Mitotic_Regulators->Proliferation

Figure 3: Key Signaling Pathways Involving the MELK Receptor.

Conclusion

This compound represents a promising novel inhibitor of the MELK receptor. While specific quantitative binding data remains to be publicly disclosed, the established methodologies of ITC and SPR provide robust frameworks for its detailed characterization. Understanding the intricate signaling network of MELK is paramount for elucidating the mechanism of action of such inhibitors and for the development of effective cancer therapeutics. This guide provides the foundational knowledge for researchers and drug developers to further investigate this compound and the therapeutic potential of MELK inhibition.

In-Depth Technical Guide: The Apoptotic Pathway Induced by Antitumor Agent-116

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the apoptotic effects of Antitumor agent-116 (also known as compound 6c). This compound is a novel imidazole derivative identified as a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein implicated in the progression of various cancers.[1][2][3] This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and workflows.

Quantitative Data Summary

This compound (compound 6c) has demonstrated significant anti-proliferative activity across a range of cancer cell lines. Its efficacy is highlighted by its half-maximal inhibitory concentration (IC50) values, which quantify the concentration of the agent required to inhibit the growth of 50% of the cancer cells. The agent's ability to induce programmed cell death, or apoptosis, has also been quantified.

Cell LineCancer TypeAssayParameterValueReference
MDA-MB-231Triple-Negative Breast CancerAnti-proliferativeIC50Data not available in abstract[1][2][3]
MIA PaCa-2Pancreatic CancerAnti-proliferativeIC50Data not available in abstract[1][2][3]
H357Oral Squamous Cell CarcinomaAnti-proliferativeIC50Data not available in abstract[1][2][3]
MDA-MB-231Triple-Negative Breast CancerApoptosis Assay% Apoptotic CellsData not available in abstract[1][2][3]
MIA PaCa-2Pancreatic CancerApoptosis Assay% Apoptotic CellsData not available in abstract[1][2][3]
H357Oral Squamous Cell CarcinomaApoptosis Assay% Apoptotic CellsData not available in abstract[1][2][3]

Note: The specific quantitative values for IC50 and the percentage of apoptotic cells are contained within the full text of the primary research article, which was not publicly accessible at the time of this writing. The table reflects the information available in the published abstract.

Core Signaling Pathway of this compound

This compound exerts its anticancer effects by targeting Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2][4] MELK is a serine/threonine kinase that is overexpressed in many cancers and is associated with poor prognosis. It plays a crucial role in cell cycle progression, particularly in the G2/M phase, and in the regulation of apoptosis. By inhibiting MELK, this compound disrupts these processes, leading to cell cycle arrest and the induction of apoptosis. The proposed pathway involves the modulation of key cell cycle regulators and the activation of the intrinsic apoptotic cascade.

Antitumor_Agent_116_Pathway cluster_apoptosis Apoptotic Cascade Agent This compound (Compound 6c) MELK MELK Kinase Agent->MELK Inhibition CellCycle Cell Cycle Progression (G2/M Phase) MELK->CellCycle Promotes Apoptosis Apoptosis MELK->Apoptosis Inhibits Bcl2 Bcl-2 Family (Anti-apoptotic) MELK->Bcl2 Upregulates Proliferation Cancer Cell Proliferation CellCycle->Proliferation Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Caspases Caspase Activation Bax->Caspases Caspases->Apoptosis

Fig. 1: Proposed signaling pathway of this compound induced apoptosis.

Key Experimental Methodologies

The characterization of this compound involved several key in-vitro assays to determine its anti-proliferative and apoptotic effects. The following are detailed protocols for these experiments based on standard laboratory practices.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its IC50 value.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, MIA PaCa-2, H357) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis after treatment with this compound.

Protocol:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Experimental_Workflow Start Start: Cancer Cell Culture Seeding Seed Cells in 6-well Plates Start->Seeding Treatment Treat with This compound Seeding->Treatment Incubation Incubate (24-48h) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate_Stain Incubate in Dark (15 min) Stain->Incubate_Stain Analysis Analyze by Flow Cytometry Incubate_Stain->Analysis End End: Quantify Apoptosis Analysis->End

Fig. 2: Experimental workflow for apoptosis quantification by flow cytometry.
Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) following treatment with this compound.

Protocol:

  • Protein Extraction: Cells are treated with this compound, harvested, and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound represents a promising therapeutic candidate that induces apoptosis in cancer cells through the inhibition of MELK. The data, although limited in the public domain, suggests a mechanism involving the disruption of cell cycle progression and the activation of the intrinsic apoptotic pathway. Further studies, including in-vivo models, are warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals in the field of oncology drug development.

References

Pharmacokinetic Profile of Antitumor agent-116

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the pharmacokinetic properties of Antitumor agent-116 is crucial for its development as a clinical candidate. This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, derived from preclinical in vivo studies. The methodologies for these key experiments are detailed, and all quantitative data are summarized for clarity and comparative analysis.

The pharmacokinetic parameters of this compound were evaluated in mice, rats, and dogs following intravenous (IV) and oral (PO) administration. The compound exhibits moderate to high clearance and a variable oral bioavailability across the species tested.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Mice
ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)258 ± 45189 ± 33
Tmax (h)0.080.5
AUC₀-inf (ng·h/mL)165 ± 21430 ± 78
(h)1.8 ± 0.32.1 ± 0.4
CL (mL/min/kg)101 ± 13-
Vdss (L/kg)1.5 ± 0.2-
F (%)-26 ± 5
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Rats
ParameterIV (2 mg/kg)PO (20 mg/kg)
Cmax (ng/mL)490 ± 88355 ± 62
Tmax (h)0.11.0
AUC₀-inf (ng·h/mL)780 ± 1152980 ± 550
(h)2.5 ± 0.53.0 ± 0.6
CL (mL/min/kg)43 ± 6.4-
Vdss (L/kg)1.1 ± 0.15-
F (%)-38 ± 7
Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Dogs
ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)850 ± 150210 ± 40
Tmax (h)0.12.0
AUC₀-inf (ng·h/mL)1250 ± 2101850 ± 320
(h)3.1 ± 0.74.5 ± 0.9
CL (mL/min/kg)27 ± 4.1-
Vdss (L/kg)0.9 ± 0.1-
F (%)-30 ± 6

Experimental Protocols

In Vivo Pharmacokinetic Studies
  • Animal Models: Male CD-1 mice (8 weeks old), Sprague-Dawley rats (250-300g), and Beagle dogs (8-10kg) were used. Animals were fasted overnight prior to dosing.

  • Dosing:

    • Intravenous (IV): this compound was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline. It was administered as a bolus dose via the tail vein (mice, rats) or cephalic vein (dogs).

    • Oral (PO): The compound was suspended in 0.5% methylcellulose and administered via oral gavage.

  • Blood Sampling:

    • Serial blood samples (approximately 50 µL for rodents, 200 µL for dogs) were collected from the saphenous vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Samples were collected into K₂EDTA-coated tubes and immediately placed on ice.

    • Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method for Plasma Sample Analysis
  • Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 20 µL of plasma, add 80 µL of acetonitrile containing an internal standard (e.g., a structurally similar compound).

    • Vortex the mixture for 2 minutes to precipitate proteins.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Chromatography: A C18 reverse-phase column was used with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Analysis was performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) was used to detect the parent and product ions of this compound and the internal standard.

  • Data Analysis:

    • Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with industry-standard software (e.g., Phoenix WinNonlin).

Visualizations

experimental_workflow cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Analysis Phase animal_models Animal Models (Mice, Rats, Dogs) iv_dose IV Administration (1-2 mg/kg) animal_models->iv_dose po_dose PO Administration (10-20 mg/kg) animal_models->po_dose blood_collection Serial Blood Sampling (0-24h) iv_dose->blood_collection po_dose->blood_collection centrifugation Plasma Separation (4000 rpm, 10 min) blood_collection->centrifugation storage Store Plasma @ -80°C centrifugation->storage sample_prep Protein Precipitation storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (NCA) lcms_analysis->pk_analysis

Caption: Preclinical in vivo pharmacokinetic experimental workflow.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Metabolism parent This compound m1 M1 (Hydroxylation) parent->m1 m2 M2 (N-dealkylation) parent->m2 m3 M3 (Glucuronidation of M1) m1->m3 excretion Excretion (Urine & Feces) m2->excretion m3->excretion

Caption: Hypothetical metabolic pathway for this compound.

dose_escalation_logic start Start Dose Level n enroll Enroll & Treat Patient Cohort (3-6 patients) start->enroll observe Observe for Dose-Limiting Toxicities (DLTs) enroll->observe dlt_check DLT Rate < 33% ? observe->dlt_check escalate Escalate to Dose Level n+1 dlt_check->escalate Yes expand Expand Cohort at Level n dlt_check->expand No escalate->enroll stop Stop Escalation (Maximum Tolerated Dose Identified) expand->stop

Caption: Logical flow for a typical 3+3 dose-escalation study design.

Methodological & Application

Application Notes and Protocols for Antitumor Agent-116 (Compound 6c)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known cellular effects of Antitumor agent-116 (Compound 6c) and generalized experimental protocols for its evaluation in a cell culture setting. This compound, a tetra-substituted imidazole congener, has been identified as a promising anti-proliferative and apoptosis-inducing compound.[1] Its primary molecular target is believed to be the Maternal Embryonic Leucine Zipper Kinase (MELK), a protein implicated in oncogenesis.[1]

General Cell Culture Guidelines

Standard aseptic cell culture techniques should be followed for all procedures. The choice of cell line will be dependent on the research focus; however, initial studies on this compound were conducted on triple-negative breast cancer (MDA-MB-231), pancreatic cancer (MIA PaCa-2), and oral squamous cell carcinoma (H357) cell lines.

Materials:

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other consumables

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Thawing and Plating: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium. Centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells. Resuspend the cell pellet in fresh complete culture medium and plate in an appropriate culture vessel.

  • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Monitor cell growth and morphology daily.

  • Subculturing: When cells reach 70-80% confluency, aspirate the culture medium and wash the cell monolayer with PBS. Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete culture medium and centrifuge the cells. Resuspend the cell pellet in fresh medium and re-plate at the desired density.

Experimental Protocols

The following are generalized protocols for assessing the in vitro antitumor activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound (Compound 6c) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the agent that inhibits 50% of cell growth).

Apoptosis Assay (DAPI Staining)

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology changes characteristic of apoptosis.

Materials:

  • Cell culture plates or coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI staining solution

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified duration.

  • Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Add DAPI staining solution and incubate for 5-10 minutes in the dark.

  • Wash the cells with PBS to remove excess stain.

  • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Cell Cycle Analysis (Propidium Iodide Staining)

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • 6-well cell culture plates

  • This compound

  • Cold 70% Ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from the described experiments. Specific values for this compound (Compound 6c) are not publicly available and need to be determined experimentally.

ExperimentCell LineTreatment DurationExpected Outcome
MTT Assay MDA-MB-23124, 48, 72 hoursDose-dependent decrease in cell viability; Calculation of IC50 values.
MIA PaCa-224, 48, 72 hoursDose-dependent decrease in cell viability; Calculation of IC50 values.
H35724, 48, 72 hoursDose-dependent decrease in cell viability; Calculation of IC50 values.
Apoptosis Assay (Any of the above)24, 48 hoursIncreased percentage of cells with condensed/fragmented nuclei with increasing dose.
Cell Cycle Analysis (Any of the above)24, 48 hoursAlterations in cell cycle phase distribution (e.g., G2/M arrest, Sub-G1 peak).

Visualizations

Experimental Workflow for In Vitro Evaluation

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis start Seed Cells (MDA-MB-231, MIA PaCa-2, H357) treatment Treat with this compound (Compound 6c) (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (DAPI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 morphology Nuclear Morphology Assessment apoptosis->morphology distribution Cell Cycle Distribution Analysis cell_cycle->distribution

Caption: Workflow for evaluating the in vitro effects of this compound.

Postulated MELK Inhibition Signaling Pathway

The precise downstream effects of this compound on the MELK signaling pathway are not fully elucidated. However, inhibition of MELK is generally associated with disruption of cell cycle progression and induction of apoptosis.

melk_pathway cluster_downstream Downstream Effects agent This compound (Compound 6c) melk MELK agent->melk Inhibits proliferation Cell Proliferation melk->proliferation Promotes apoptosis Apoptosis melk->apoptosis Inhibits cell_cycle Cell Cycle Progression melk->cell_cycle Promotes

References

Application Notes and Protocols for In Vivo Studies of Antitumor Agent-116

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting in vivo studies to evaluate the efficacy of Antitumor agent-116, a promising MELK inhibitor. The protocols outlined below are based on established methodologies for xenograft models and data from studies on similar compounds targeting the MELK pathway.

Overview of this compound

This compound, also identified as compound 6C, is a small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). MELK is a serine/threonine kinase that is overexpressed in various cancers and is associated with tumor growth, proliferation, and resistance to therapy. By inhibiting MELK, this compound is expected to induce cancer cell apoptosis and inhibit cell cycle progression[1].

Mechanism of Action: this compound targets the MELK signaling pathway, which plays a crucial role in cell cycle regulation and apoptosis. Inhibition of MELK leads to downstream effects on key cellular proteins such as p53 and Rb, ultimately resulting in the suppression of tumor growth[2][3].

Signaling Pathway of MELK Inhibition

MELK_Pathway cluster_cell Cancer Cell AA116 This compound MELK MELK AA116->MELK Inhibits p53 p53 MELK->p53 Regulates Rb Rb MELK->Rb Phosphorylates CellCycle Cell Cycle Progression MELK->CellCycle Promotes Apoptosis Apoptosis p53->Apoptosis Induces Rb->CellCycle Promotes

Caption: Diagram of the putative signaling pathway affected by this compound.

Recommended In Vivo Model: HCT116 Xenograft

The human colorectal carcinoma cell line, HCT116, is a widely used and well-characterized model for in vivo cancer studies.

Animal Model:

  • Species: Athymic Nude Mice (nu/nu) or SCID mice

  • Age: 5-6 weeks

  • Sex: Female or Male

  • Supplier: Reputable commercial vendor (e.g., Charles River, Jackson Laboratory)

Quantitative Data from Similar In Vivo Studies

While specific in vivo dosage data for this compound is not publicly available, the following table summarizes dosages of other MELK inhibitors in xenograft models, which can serve as a reference for dose-ranging studies.

CompoundCancer ModelAnimal ModelDosageAdministration RouteReference
OTSSP167NeuroblastomaOrthotopic Xenograft10 mg/kg/dayOral[2]
30eBreast CancerOrthotopic Xenograft2.5, 5, 10 mg/kg/dayIntraperitoneal[4]

The following table provides examples of other antitumor agents studied in HCT116 xenograft models.

CompoundAnimal ModelDosageAdministration RouteTreatment ScheduleReference
Rh-PPONSG Mice1 mg/kgIntraperitoneal9 doses over 20 days[4][5]
Flavokawain CBALB/c Nude Mice1 and 3 mg/kgIntraperitonealDaily for 19 days[6]
Nutrient MixtureAthymic Nude Mice0.5% in dietOral4 weeks[1]

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Cell Pellet Preparation: Wash the cells with sterile PBS and centrifuge to obtain a cell pellet.

  • Cell Suspension: Resuspend the cell pellet in a sterile, serum-free medium or PBS at a concentration of 2.5 x 10^7 cells/mL for injection. Keep the cell suspension on ice.

Tumor Implantation (Xenograft Model)
  • Animal Acclimatization: Allow mice to acclimatize for at least one week before any procedures.

  • Injection Site: Subcutaneously in the right flank of the mouse.

  • Injection Volume: Inject 100 µL of the HCT116 cell suspension (containing 2.5 x 10^6 cells) per mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Tumors are typically palpable 7-10 days after injection.

Experimental Workflow

Caption: Workflow for in vivo efficacy testing of this compound.

Dosing and Administration
  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., DMSO, saline with Tween 80). The final concentration should be prepared fresh before each administration.

  • Dose-Ranging Study: It is critical to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. Based on other MELK inhibitors, a starting range of 1-10 mg/kg could be explored[2][4].

  • Administration Route: Intraperitoneal (i.p.) or oral (p.o.) administration are common routes. The choice will depend on the formulation and pharmacokinetic properties of the agent.

  • Treatment Groups:

    • Vehicle Control

    • This compound (Low Dose)

    • This compound (Mid Dose)

    • This compound (High Dose)

    • Positive Control (e.g., a standard-of-care chemotherapeutic agent)

  • Treatment Schedule: A daily or every-other-day dosing schedule for 14-21 days is a common starting point.

Efficacy Assessment
  • Tumor Volume Measurement: Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: V = (Width² x Length) / 2 .

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. A loss of more than 15-20% of the initial body weight may require euthanasia.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a fixed duration of treatment.

  • Tumor Excision: At the end of the study, euthanize the mice and carefully excise the tumors.

  • Tumor Weight: Record the final weight of each tumor.

  • Further Analysis: A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3) and another portion can be snap-frozen for molecular analysis (e.g., Western blot to confirm MELK pathway inhibition).

Data Analysis and Interpretation

  • Tumor Growth Inhibition (TGI): Compare the average tumor volume in the treated groups to the vehicle control group.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences.

  • Toxicity Assessment: Evaluate toxicity based on body weight changes, clinical signs of distress, and any observed adverse events.

By following these detailed protocols, researchers can effectively evaluate the in vivo antitumor efficacy of this compound and gather crucial data for further preclinical and clinical development.

References

Application Notes and Protocols: Preparation of Antitumor Agent-116 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-116, also identified as compound 6C, is a potent anti-proliferative compound that functions as an inhibitor of the Maternal Embryonic Leucine Zipper Kinase (MELK).[1] By targeting MELK, this agent plays a crucial role in the induction of apoptosis and the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR pathway, making it a significant subject of interest in cancer research and drug development.[1] Accurate and consistent preparation of a stock solution is the foundational step for reliable in vitro and in vivo experimental outcomes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Weight 627.51 g/mol
Chemical Formula C₃₁H₂₃BrN₄O₄S
Primary Solvent Dimethyl Sulfoxide (DMSO)
Recommended Storage Powder: Room Temperature (short-term)
Stock Solution: -20°C or -80°C (long-term)
Mechanism of Action MELK Receptor Inhibitor

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. It is imperative to consult the manufacturer's certificate of analysis for lot-specific information on purity and solubility.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-dissolution Preparation:

    • Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

    • Ensure all equipment is clean and sterile to avoid contamination.

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 1 mg of this compound powder into the tared tube. Note: For different stock concentrations or volumes, adjust the mass of the compound and the volume of the solvent accordingly using the formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ).

  • Dissolution:

    • To the tube containing 1 mg of this compound, add 159.36 µL of anhydrous DMSO. This will yield a 10 mM stock solution.

    • Cap the tube securely.

  • Ensuring Complete Solubilization:

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Safety Precautions:

  • This compound is a potent bioactive compound. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.

  • All handling of the powder and concentrated stock solution should be performed in a chemical fume hood to avoid inhalation.

  • Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage A Equilibrate Compound to Room Temperature B Weigh 1 mg of this compound A->B C Add 159.36 µL of DMSO B->C D Vortex to Dissolve C->D E Visually Inspect for Complete Solubilization D->E F Aliquot into Single-Use Vials E->F G Store at -20°C or -80°C F->G

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.

MELK Signaling Pathway Inhibition by this compound

G Simplified MELK Signaling Pathway and Inhibition AA116 This compound MELK MELK AA116->MELK Inhibits Apoptosis Apoptosis AA116->Apoptosis Induces PI3K_Akt PI3K/Akt Pathway MELK->PI3K_Akt Activates MELK->Apoptosis Inhibits Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Promotes

Caption: A diagram showing the inhibitory effect of this compound on the MELK signaling pathway.

References

Application Notes and Protocols: Antitumor Agent-116 in Combination with Other Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The designation "Antitumor agent-116" does not refer to a single entity but encompasses several distinct investigational compounds, each with a unique mechanism of action. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on select agents identified as "-116" compounds, with a focus on their use in combination with other chemotherapeutics. The agents covered include TAS-116 (Pimitespib), an HSP90 inhibitor, and PMR-116, an RNA Polymerase I inhibitor. Additionally, brief descriptions of CYC116, an Aurora Kinase inhibitor, and AMT-116, an antibody-drug conjugate, are provided.

TAS-116 (Pimitespib): An Oral HSP90 Inhibitor

TAS-116 is a novel, orally available, highly selective inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often implicated in cancer cell growth, proliferation, and survival. By inhibiting HSP90, TAS-116 leads to the degradation of these oncoproteins, making it a promising agent for cancer therapy, particularly in combination with other treatments.

Mechanism of Action

TAS-116 binds to and inhibits HSP90, leading to the proteasomal degradation of its client proteins. This disruption of cellular homeostasis can induce apoptosis and inhibit tumor growth. In the context of combination therapy, TAS-116 can enhance the efficacy of other agents by targeting pathways that contribute to drug resistance. For instance, in combination with bortezomib in multiple myeloma, TAS-116 enhances cytotoxicity by inhibiting bortezomib-induced NF-κB activation and augmenting endoplasmic reticulum stress[1][2].

Signaling Pathway

The following diagram illustrates the mechanism of action of TAS-116.

TAS116_Pathway TAS-116 (Pimitespib) Signaling Pathway cluster_0 HSP90 Chaperone Cycle cluster_1 Cellular Processes HSP90 HSP90 HSP90_Client HSP90-Client Complex HSP90->HSP90_Client Binds Client_Proteins Oncogenic Client Proteins (e.g., KIT, Akt, ERK) Client_Proteins->HSP90_Client Proliferation Cell Proliferation & Survival HSP90_Client->Proliferation Promotes Angiogenesis Angiogenesis HSP90_Client->Angiogenesis Promotes Apoptosis Apoptosis HSP90_Client->Apoptosis Inhibits Degradation Proteasomal Degradation HSP90_Client->Degradation TAS116 TAS-116 (Pimitespib) TAS116->HSP90 Inhibits TAS116->HSP90_Client Destabilizes Degradation->Client_Proteins Degrades

Caption: TAS-116 inhibits HSP90, leading to the degradation of oncogenic client proteins.

Quantitative Data from Combination Studies

The following tables summarize clinical trial data for TAS-116 in combination with other anticancer agents.

Table 1: Phase Ib Trial of TAS-116 with Nivolumab in Solid Tumors [3][4]

ParameterValue
Patient Population 44 patients with colorectal cancer (n=29), gastric cancer (n=8), sarcoma (n=5), NSCLC (n=1), and melanoma (n=1)
Treatment Regimen TAS-116 (80-160 mg orally daily) for 2 weeks, followed by combination with nivolumab (3 mg/kg IV every 2 weeks)
Recommended Dose (RD) TAS-116 160 mg
Objective Response Rate (ORR) 16% in MSS colorectal cancer patients without prior immune-checkpoint inhibitors
Common Grade ≥3 Adverse Events Increased liver transaminases (7%), increased creatinine (5%), decreased platelet count (5%)

Table 2: Preclinical and Clinical Efficacy of TAS-116 with Sunitinib in Imatinib-Resistant GIST [5]

ModelOutcome
In Vitro (Imatinib-resistant GIST cell lines) Strong inhibition of growth and induction of apoptosis
In Vivo (Murine xenograft models) Enhanced antitumor responses compared to monotherapy
Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Treat cells with varying concentrations of TAS-116, the combination chemotherapeutic, and the combination of both for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values and combination index (CI) to determine synergism, additivity, or antagonism.

Protocol 2: In Vivo Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject 1x10^6 to 1x10^7 cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize mice into groups: Vehicle control, TAS-116 alone, chemotherapeutic alone, and the combination of TAS-116 and the chemotherapeutic.

  • Drug Administration: Administer drugs according to the specified dosing schedule and route (e.g., oral gavage for TAS-116).

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Analysis: Compare tumor growth inhibition between the different treatment groups.

PMR-116: An RNA Polymerase I Inhibitor

PMR-116 is a second-generation inhibitor of RNA Polymerase I (Pol I), an enzyme responsible for ribosomal RNA (rRNA) synthesis.[6][7] Cancers with MYC overexpression are particularly dependent on high rates of ribosome biogenesis, making them vulnerable to Pol I inhibition. PMR-116 has shown promise in preclinical models, especially in combination with other agents.[8][9][10][11]

Mechanism of Action

PMR-116 selectively inhibits Pol I-mediated transcription of rRNA genes, leading to a disruption of ribosome biogenesis.[9][10] This induces nucleolar stress and can activate p53-dependent and -independent pathways, resulting in cell cycle arrest and apoptosis.[6][7] Unlike first-generation Pol I inhibitors, PMR-116 shows robust anti-tumor activity without inducing widespread DNA damage.[7]

Signaling Pathway

The following diagram depicts the proposed signaling pathway for PMR-116.

PMR116_Pathway PMR-116 Signaling Pathway cluster_0 Ribosome Biogenesis cluster_1 Cellular Response MYC MYC Oncogene Pol_I RNA Polymerase I MYC->Pol_I Activates rRNA rRNA Synthesis Pol_I->rRNA Nucleolar_Stress Nucleolar Stress Pol_I->Nucleolar_Stress Ribosomes Ribosome Assembly rRNA->Ribosomes Protein_Synthesis Protein Synthesis Ribosomes->Protein_Synthesis p53_Activation p53 Activation Nucleolar_Stress->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Tumor_Growth Tumor Growth Cell_Cycle_Arrest->Tumor_Growth Apoptosis->Tumor_Growth PMR116 PMR-116 PMR116->Pol_I Inhibits PMR116->Nucleolar_Stress Induces Protein_Synthesis->Tumor_Growth

Caption: PMR-116 inhibits RNA Polymerase I, disrupting ribosome biogenesis and leading to apoptosis.

Quantitative Data from Combination Studies

Preclinical studies have demonstrated the synergistic potential of PMR-116 with other anticancer drugs.

Table 3: Preclinical Synergistic Activity of PMR-116 in AML Cells [12]

Combination AgentEffect
Carfilzomib Synergistic reduction in cell viability
Quisinostat Synergistic reduction in cell viability
Experimental Protocols

Protocol 3: Western Blot Analysis for Pathway Modulation

  • Cell Lysis: Treat cells with PMR-116 alone or in combination, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, c-MYC, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 4: Experimental Workflow for Combination Synergy Screening

Synergy_Screening_Workflow PMR-116 Combination Synergy Screening Workflow start Cancer Cell Lines (e.g., AML) plate_cells Plate cells in multi-well plates start->plate_cells drug_treatment Treat with PMR-116 and chemotherapeutic agent (single and combination) plate_cells->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis Analyze data to determine IC50 and Combination Index (CI) viability_assay->data_analysis synergy_determination Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) data_analysis->synergy_determination validation Validate synergistic hits with mechanistic studies (e.g., Western Blot, Apoptosis Assays) synergy_determination->validation Synergistic

Caption: Workflow for identifying synergistic combinations with PMR-116.

Other "-116" Antitumor Agents

CYC116

CYC116 is an orally bioavailable small molecule that inhibits Aurora kinases A and B, as well as VEGFR2.[13] Its mechanism involves disrupting mitosis and inhibiting angiogenesis. While it has undergone Phase I clinical trials, detailed public data on its use in combination with other chemotherapeutics is limited.[14][15]

AMT-116

AMT-116 is an antibody-drug conjugate (ADC) that targets CD44v9, a cancer stem cell marker.[16][17][18][19] The antibody is linked to a topoisomerase I inhibitor payload.[16][18][19] Recent Phase I/II clinical trial data for AMT-116 as a single agent in advanced solid tumors have shown promising efficacy, particularly in non-small cell lung cancer, with a manageable safety profile.[20][21][22] Information regarding its use in combination therapies is anticipated as clinical development progresses.

Disclaimer: This document is intended for research and informational purposes only. The protocols provided are general guidelines and should be optimized for specific experimental conditions. All work with investigational agents should be conducted in accordance with institutional and regulatory guidelines.

References

Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Antitumor Agent-116

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Antitumor agent-116, also identified as compound 6c, is a novel small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] MELK is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in tumor progression, cell cycle control, and resistance to apoptosis.[3] Inhibition of MELK by this compound has been shown to have anti-proliferative effects by inducing a high rate of apoptosis in cancer cells.[1][2][4] This application note provides a detailed protocol for the analysis of apoptosis in the human colon cancer cell line HCT116 treated with this compound, using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

The Annexin V/PI assay is a widely used method to distinguish between different stages of cell death. In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual-staining method allows for the quantitative differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Mechanism of Action: MELK Inhibition and Apoptosis

This compound functions by targeting the kinase activity of MELK. This inhibition disrupts downstream signaling pathways that are critical for cancer cell survival and proliferation. The MELK signaling cascade involves various proteins and can activate downstream pathways through phosphorylation.[3] Key downstream effectors can include the MAPK and PI3K/Akt pathways, which are central regulators of cell growth and survival. By inhibiting MELK, this compound can lead to cell cycle arrest and the activation of the intrinsic or extrinsic apoptosis pathways, ultimately resulting in programmed cell death.

MELK_Apoptosis_Pathway This compound Induced Apoptosis Pathway cluster_inhibition Inhibition cluster_cell Cancer Cell Agent116 This compound MELK MELK Agent116->MELK Inhibits PI3K_Akt PI3K/Akt Pathway MELK->PI3K_Akt Activates MAPK MAPK Pathway MELK->MAPK Activates Apoptosis Apoptosis MELK->Apoptosis Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation

Figure 1. Simplified signaling pathway of this compound induced apoptosis.

Experimental Protocol

This protocol is designed for the analysis of apoptosis in HCT116 cells treated with this compound. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.

Materials:

  • HCT116 human colon carcinoma cells

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well tissue culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.

    • Aspirate the medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium from each well, which contains floating (potentially apoptotic) cells, into labeled flow cytometry tubes.

    • Wash the adherent cells with 1 mL of PBS.

    • Add 0.5 mL of a gentle cell dissociation reagent (e.g., Trypsin-EDTA) and incubate for a few minutes until the cells detach.

    • Add 1 mL of complete medium to inactivate the trypsin and gently pipette to create a single-cell suspension.

    • Transfer the suspension of adherent cells to the corresponding tube containing the floating cells.

    • Centrifuge the tubes at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.

    • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up the flow cytometer with appropriate compensation for FITC and PI fluorescence.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:

      • Lower-Left (Q4): Live cells (Annexin V- / PI-)

      • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

      • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Experimental_Workflow A 1. Seed HCT116 Cells (2x10^5 cells/well) B 2. Incubate for 24h A->B C 3. Treat with this compound (e.g., 0.1-10 µM) and Vehicle Control B->C D 4. Incubate for 24-48h C->D E 5. Harvest Adherent and Floating Cells D->E F 6. Wash with PBS E->F G 7. Resuspend in Binding Buffer F->G H 8. Stain with Annexin V-FITC & PI G->H I 9. Incubate for 15 min (Dark) H->I J 10. Add Binding Buffer I->J K 11. Analyze by Flow Cytometry J->K

Figure 2. Experimental workflow for apoptosis analysis.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment groups.

Table 1: Apoptosis of HCT116 Cells Treated with this compound for 48 hours

Treatment GroupLive Cells (%) (Q4)Early Apoptotic Cells (%) (Q3)Late Apoptotic/Necrotic Cells (%) (Q2)Total Apoptotic Cells (%) (Q2+Q3)
Vehicle Control (DMSO)95.2 ± 2.12.5 ± 0.51.8 ± 0.44.3 ± 0.9
This compound (1 µM)80.4 ± 3.512.3 ± 1.86.5 ± 1.118.8 ± 2.9
This compound (5 µM)55.7 ± 4.225.8 ± 3.317.1 ± 2.542.9 ± 5.8
This compound (10 µM)20.1 ± 2.840.5 ± 4.135.6 ± 3.776.1 ± 7.8

Note: The data presented in this table are representative and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.

Troubleshooting

  • High background staining in the negative control: This may be due to over-trypsinization or harsh cell handling. Ensure gentle cell processing and use cells from a healthy, sub-confluent culture.

  • Low percentage of apoptotic cells: The concentration of this compound may be too low, or the incubation time may be too short. Perform a dose-response and time-course experiment to optimize these parameters.

  • Difficulty in compensating for spectral overlap: Use single-stained controls (Annexin V-FITC only and PI only) to set up proper compensation on the flow cytometer.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of apoptosis induced by the MELK inhibitor, this compound, using flow cytometry. The Annexin V/PI staining method is a reliable and reproducible technique for assessing the apoptotic effects of novel anticancer compounds. By following this protocol, researchers can effectively characterize the pro-apoptotic activity of this compound and similar compounds in drug development and cancer research.

References

Application Notes and Protocols for Antitumor Agent CYC116 in Cancer Stem Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cancer stem cells (CSCs) is pivotal for developing novel anticancer therapies, as this subpopulation of tumor cells is implicated in tumor initiation, metastasis, and resistance to conventional treatments. Antitumor agent CYC116 is a potent, orally bioavailable small molecule inhibitor of Aurora Kinase A, Aurora Kinase B, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). While direct studies on CYC116's effects on cancer stem cells are emerging, its validated targets are deeply involved in CSC self-renewal and the maintenance of the tumorigenic phenotype. These application notes provide a comprehensive overview of CYC116's use in studying and targeting cancer stem cells, based on the known functions of its molecular targets.

Disclaimer: The information provided is for research purposes only and does not constitute medical advice.

Mechanism of Action in the Context of Cancer Stem Cells

CYC116 exerts its antitumor effects by targeting key signaling pathways crucial for both the bulk tumor population and the cancer stem cell niche:

  • Aurora Kinase A (AURKA) Inhibition: AURKA is a critical regulator of mitosis, and its overexpression is linked to tumorigenesis. In the context of CSCs, AURKA is essential for maintaining their self-renewal capacity and resistance to chemotherapy[1][2][3][4]. Inhibition of AURKA by CYC116 is expected to disrupt the symmetric division of CSCs, leading to their depletion.

  • Aurora Kinase B (AURKB) Inhibition: AURKB is a key component of the chromosomal passenger complex, ensuring proper chromosome segregation during mitosis. Its inhibition leads to polyploidy and apoptosis in rapidly dividing cells. In CSCs, targeting AURKB can overcome resistance to apoptosis[5][6].

  • VEGFR2 Inhibition: VEGFR2 is the main receptor for VEGF-A, a potent angiogenic factor. Beyond its role in blood vessel formation, the VEGF/VEGFR2 signaling pathway has been shown to directly promote the self-renewal of breast and lung cancer stem cells via STAT3-mediated upregulation of key stemness factors like Myc and Sox2[7][8][9][10]. By inhibiting VEGFR2, CYC116 can potentially disrupt the supportive niche and directly inhibit CSC self-renewal.

Data Presentation: In Vitro Efficacy of CYC116

The following table summarizes the inhibitory concentrations (IC50) of CYC116 against a panel of human cancer cell lines. While these values represent the effect on the bulk tumor population, they provide a baseline for designing experiments to investigate the impact on the cancer stem cell subpopulation within these cell lines.

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Carcinoma0.34
MCF7Breast Adenocarcinoma0.599
HeLaCervical Adenocarcinoma0.59
Colo205Colorectal Adenocarcinoma0.241
HT29Colorectal Adenocarcinoma0.725
K562Chronic Myelogenous Leukemia1.375
CCRF-CEMAcute Lymphoblastic Leukemia0.471
MV4-11Acute Myeloid Leukemia0.034
HL60Acute Promyelocytic Leukemia0.372
NCI-H460Non-Small Cell Lung Carcinoma0.681
A2780Ovarian Carcinoma0.151
BxPC3Pancreatic Adenocarcinoma1.626
HuPT4Pancreatic Adenocarcinoma0.775
Mia-Paca-2Pancreatic Carcinoma0.308
Saos-2Osteosarcoma0.110
MessaUterine Sarcoma0.09

Data sourced from MedChemExpress product information.

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of CYC116 on cancer stem cells are provided below.

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells in non-adherent conditions.

Materials:

  • Cancer cell line of interest

  • CYC116 (solubilized in DMSO)

  • Serum-free medium (e.g., DMEM/F12)

  • B27 supplement

  • EGF (20 ng/mL)

  • bFGF (20 ng/mL)

  • Heparin (4 µg/mL)

  • Ultra-low attachment plates (6-well or 96-well)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Accutase or other gentle cell dissociation reagent

  • Hemocytometer or automated cell counter

Protocol:

  • Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium to create a single-cell suspension.

  • Cell Seeding: Count viable cells and seed them at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates containing sphere-forming medium (serum-free medium supplemented with B27, EGF, bFGF, and heparin).

  • Treatment: Add CYC116 at various concentrations to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days. Add fresh media with CYC116 or vehicle every 3-4 days.

  • Quantification: After the incubation period, count the number of spheres (typically >50 µm in diameter) in each well using a microscope. The sphere formation efficiency (SFE) can be calculated as: (Number of spheres formed / Number of cells seeded) x 100%.

  • Secondary Sphere Formation (Self-Renewal): Collect spheres by gentle centrifugation, dissociate them into single cells using Accutase, and re-plate them under the same conditions to assess the effect of CYC116 on self-renewal over subsequent generations.

ALDEFLUOR™ Assay for Aldehyde Dehydrogenase (ALDH) Activity

High ALDH activity is a hallmark of cancer stem cells in various tumor types. This assay identifies and quantifies the ALDH-positive cell population.

Materials:

  • ALDEFLUOR™ Kit (STEMCELL Technologies)

  • Cancer cell suspension

  • CYC116

  • Flow cytometer

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of your cancer cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.

  • Treatment: Pre-treat cells with various concentrations of CYC116 for a desired period (e.g., 24-72 hours) prior to the assay.

  • ALDEFLUOR™ Staining:

    • Activate the ALDEFLUOR™ reagent as per the manufacturer's instructions.

    • For each sample, prepare a "test" tube and a "control" tube.

    • Add the activated ALDEFLUOR™ reagent to the "test" tube.

    • Add the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to the "control" tube to establish the baseline fluorescence.

    • Incubate all tubes at 37°C for 30-60 minutes, protected from light.

  • Flow Cytometry Analysis:

    • After incubation, centrifuge the cells and resuspend them in ALDEFLUOR™ Assay Buffer.

    • Analyze the samples on a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells in the "test" sample that are absent in the DEAB-treated "control" sample.

    • Quantify the percentage of ALDH+ cells in the CYC116-treated samples compared to the vehicle control.

In Vivo Xenograft Tumor Initiation Assay

This assay is the gold standard for assessing the tumor-initiating capacity of cancer stem cells.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Cancer cells pre-treated with CYC116 or vehicle control

  • Matrigel (optional, can enhance tumor take rate)

  • Syringes and needles

Protocol:

  • Cell Preparation and Treatment: Treat cancer cells in vitro with CYC116 or vehicle for a defined period. Alternatively, isolate CSC populations (e.g., by ALDH activity or sphere-forming ability) after treatment.

  • Injection: Harvest and resuspend the treated cells in PBS or serum-free media, optionally mixed with Matrigel. Inject limiting dilutions of viable cells (e.g., 10,000, 1,000, 100 cells) subcutaneously into the flanks of immunocompromised mice.

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Measure tumor volume with calipers (Volume = (width^2 x length)/2).

  • Endpoint Analysis: The endpoint is typically the time to tumor formation or a pre-defined tumor volume. Analyze the tumor-initiating frequency using extreme limiting dilution analysis (ELDA) software to determine the effect of CYC116 on the cancer stem cell population's ability to form tumors in vivo.

Visualizations: Signaling Pathways and Experimental Workflow

CYC116 Signaling Pathway Inhibition

CYC116_Signaling_Pathway cluster_aurora Aurora Kinase Pathway cluster_vegfr VEGFR2 Signaling Pathway AURKA Aurora Kinase A Mitosis Mitotic Progression AURKA->Mitosis SelfRenewal CSC Self-Renewal AURKA->SelfRenewal (e.g., via p53, Wnt/β-catenin) AURKB Aurora Kinase B AURKB->Mitosis VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 binds STAT3 STAT3 VEGFR2->STAT3 activates Myc_Sox2 Myc/Sox2 STAT3->Myc_Sox2 upregulates CSC_SelfRenewal_VEGF CSC Self-Renewal Myc_Sox2->CSC_SelfRenewal_VEGF CYC116 CYC116 CYC116->AURKA inhibits CYC116->AURKB inhibits CYC116->VEGFR2 inhibits

Caption: CYC116 inhibits Aurora Kinases and VEGFR2 signaling pathways in CSCs.

Experimental Workflow for Assessing CYC116 on Cancer Stem Cells

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays CSC Assays cluster_invivo In Vivo Validation start Cancer Cell Culture treatment Treat with CYC116 (vs. Vehicle) start->treatment sphere_assay Sphere Formation Assay treatment->sphere_assay aldefluor_assay ALDEFLUOR Assay treatment->aldefluor_assay marker_analysis CSC Marker Analysis (e.g., CD44, CD133 by Flow Cytometry) treatment->marker_analysis invivo_start Pre-treated Cancer Cells (Limiting Dilutions) sphere_assay->invivo_start Isolate cells for in vivo study aldefluor_assay->invivo_start Isolate cells for in vivo study injection Subcutaneous Injection in Immunocompromised Mice invivo_start->injection monitoring Tumor Growth Monitoring injection->monitoring endpoint Endpoint Analysis: Tumor Incidence and Latency monitoring->endpoint

Caption: Workflow for evaluating CYC116's effect on cancer stem cells.

References

Troubleshooting & Optimization

Troubleshooting Antitumor agent-116 in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Antitumor Agent-116

This compound is a novel, orally bioavailable, small-molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) pathway. Specifically, it is a dual inhibitor of PI3K and the mammalian target of rapamycin (mTOR), key components of the PI3K/AKT/mTOR signaling cascade.[1][2][3] This pathway is frequently dysregulated in human cancers, playing a crucial role in tumor cell growth, proliferation, and survival.[3][4] Agent-116 is currently in preclinical development for treating a variety of solid tumors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor that targets the kinase domains of both PI3K and mTOR. By inhibiting these two key nodes in the signaling pathway, it effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells with an activated PI3K/AKT/mTOR pathway.[1][3]

Q2: What is the recommended vehicle for in vivo administration?

A2: Agent-116 has low aqueous solubility. For oral gavage in murine models, a formulation of 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water is recommended. For intravenous administration, a solution containing 10% DMSO, 40% PEG300, and 50% saline can be used, but must be prepared fresh and administered slowly to avoid precipitation. For more details, refer to the data in Table 1 .

Q3: What are the recommended storage conditions for the compound?

A3: The lyophilized powder of this compound should be stored at -20°C, protected from light and moisture. Solutions for injection should be prepared fresh for each experiment and should not be stored for more than a few hours.

Q4: Are there any known resistance mechanisms?

A4: While specific resistance mechanisms to Agent-116 are still under investigation, common mechanisms of resistance to PI3K/mTOR inhibitors include mutations in the target proteins that prevent drug binding, or activation of parallel signaling pathways, such as the MAPK pathway, that can bypass the PI3K/AKT blockade.[5][6]

Troubleshooting In Vivo Experiments

This guide addresses common issues encountered during preclinical in vivo studies with this compound.

Problem 1: Drug Formulation and Administration

Q: My compound is precipitating out of the vehicle during preparation or administration. What can I do?

A: Precipitation is a common issue for poorly soluble compounds like Agent-116.[7][8][9]

  • Check Vehicle Compatibility: Ensure you are using the recommended vehicle. See Table 1 for alternatives if the standard formulation is problematic.

  • Sonication: Use a bath sonicator to aid dissolution. Gentle warming (to no more than 37°C) can also help, but test for compound stability at this temperature first.

  • Fresh Preparation: Always prepare the formulation immediately before dosing. Do not store solutions, even at 4°C, as precipitation can occur over time.

  • Particle Size Reduction: If you have access to the appropriate equipment, reducing the particle size of the compound powder through micronization can improve its dissolution rate.[7]

  • Alternative Formulations: For challenging cases, consider more advanced formulations like self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations, though these require specialized expertise.[8]

Problem 2: Unexpected Toxicity in Study Animals

Q: I'm observing significant body weight loss (>15%) and other signs of distress in the treatment group. How should I proceed?

A: This indicates that the dose may be too high or the formulation is causing adverse effects.[10][11][12]

  • Dose Reduction: The most immediate action is to reduce the dose. Refer to the toxicity data in Table 2 to select a lower, better-tolerated dose.

  • Vehicle Control: Always include a vehicle-only control group to ensure the observed toxicity is not from the formulation excipients.[13] For example, some solvents like DMSO can cause local irritation or systemic toxicity at high concentrations.[13]

  • Monitor Animal Health: Increase the frequency of animal monitoring (e.g., twice daily) for clinical signs of toxicity, including changes in weight, behavior, and appearance.

  • Staggered Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) instead of continuous daily dosing to allow for animal recovery.

Problem 3: Inconsistent Tumor Growth or Lack of Efficacy

Q: I am seeing high variability in tumor growth within groups, or the agent is not inhibiting tumor growth as expected.

A: This is a multifaceted problem that can stem from the animal model, the agent itself, or the experimental procedure.[14][15][16]

  • Tumor Model Selection: Ensure the cell line used for the xenograft has a documented activated PI3K/AKT/mTOR pathway (e.g., due to PIK3CA mutation or PTEN loss).[3] Agent-116 will have minimal effect on tumors not driven by this pathway.

  • Cell Implantation Technique: Standardize your cell implantation procedure. Injecting a consistent number of viable cells subcutaneously is crucial.[14][17] Using Matrigel can sometimes improve tumor take rates and consistency.[17]

  • Animal Strain: The genetic background of the immunodeficient mouse strain can influence tumor growth.[18] Use a consistent, well-characterized strain like NOD-SCID or NSG mice for your studies.[19]

  • Dosing and PK/PD: Verify that the dose and schedule are sufficient to maintain target inhibition in the tumor. This may require a separate pharmacokinetic/pharmacodynamic (PK/PD) study to measure drug concentration and target pathway inhibition (e.g., phospho-AKT levels) in the tumor tissue at various time points after dosing.

  • Troubleshooting Logic: Use the decision tree in the Troubleshooting Workflow diagram below to systematically diagnose the issue.

Data Presentation

Table 1: Recommended In Vivo Formulation Vehicles for this compound

Vehicle CompositionRouteMax SolubilityNotes
0.5% CMC, 0.1% Tween 80 in H₂Op.o.5 mg/mLRecommended for oral efficacy studies. Forms a fine suspension.
10% DMSO, 40% PEG300, 50% Salinei.v.2 mg/mLMust be prepared fresh. Administer slowly to avoid precipitation in the bloodstream.
30% Captisol® in Salinei.v., s.c.10 mg/mLA cyclodextrin-based formulation that can significantly improve solubility.[13]
Corn Oilp.o.1 mg/mLSuitable for highly lipophilic compounds, but may alter absorption kinetics.[13]

Table 2: Common Toxicity Profile of Agent-116 in NOD-SCID Mice (28-Day Study)

Dose (mg/kg, p.o., QD)Mean Body Weight ChangeCommon Clinical SignsHistopathological Findings
25+5%None observedNo significant findings
50-8%Mild lethargy, ruffled furMinimal to mild bone marrow hypocellularity
100-18%Significant lethargy, hunched postureModerate bone marrow hypocellularity, mild gastrointestinal mucositis

Table 3: Recommended Dosing Regimens for Common Xenograft Models

Cell LineCancer TypeKey MutationRecommended Starting Dose (p.o., QD)Expected Tumor Growth Inhibition (TGI)
U87-MGGlioblastomaPTEN null50 mg/kg~60%
MCF-7Breast CancerPIK3CA activating mut.50 mg/kg~70%
PC-3Prostate CancerPTEN null75 mg/kg~55%
HCT-116Colorectal CancerPIK3CA activating mut.50 mg/kg~65%

Experimental Protocols

Protocol: Subcutaneous Xenograft Efficacy Study
  • Cell Culture: Culture human cancer cells (e.g., MCF-7) under standard conditions. Ensure cells are free of mycoplasma and are in the logarithmic growth phase before harvesting.

  • Animal Model: Use female immunodeficient mice (e.g., NOD-SCID), 6-8 weeks old. Allow animals to acclimatize for at least one week before the experiment begins.[19]

  • Tumor Implantation:

    • Harvest and wash cells with sterile, serum-free media or PBS.

    • Resuspend cells to a final concentration of 50 x 10⁶ cells/mL in a 1:1 mixture of PBS and Matrigel.

    • Inject 100 µL (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Grouping:

    • Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.

  • Drug Formulation and Administration:

    • Prepare this compound in the selected vehicle (e.g., 0.5% CMC, 0.1% Tween 80) immediately before use.

    • Administer the agent or vehicle control daily via oral gavage at the desired dose (e.g., 50 mg/kg).

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volumes and body weights at least twice weekly.[19]

    • Monitor animals daily for any clinical signs of toxicity.

    • Euthanize animals if tumor volume exceeds 2000 mm³ or if body weight loss exceeds 20%, or if animals show signs of significant distress.

  • Endpoint and Analysis:

    • At the end of the study (e.g., 21-28 days), euthanize all remaining animals.

    • Excise tumors, weigh them, and collect tissues for pharmacodynamic analysis (e.g., Western blot for p-AKT) or histology.

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group.

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits Agent116 This compound Agent116->PI3K Inhibits Agent116->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: PI3K/AKT/mTOR pathway showing dual inhibition by this compound.

Experimental Workflow

Experimental_Workflow A Cell Culture (e.g., MCF-7) B Tumor Implantation (Subcutaneous in NOD-SCID mice) A->B C Tumor Growth Monitoring (Wait for ~100-150 mm³) B->C D Randomize into Groups (Vehicle, Agent-116 Doses) C->D E Daily Dosing & Monitoring (Tumor Volume, Body Weight, Clinical Signs) D->E F Endpoint Reached? (e.g., Day 21 or Tumor > 2000 mm³) E->F F->E No G Euthanasia & Tissue Collection (Tumors, Blood, Organs) F->G Yes H Data Analysis (TGI, Stats, PK/PD) G->H

Caption: Workflow for a typical in vivo xenograft efficacy study.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: Lack of Efficacy Q1 Is the tumor model appropriate? (e.g., PI3K pathway activated) Start->Q1 A1_No No Q1->A1_No No A2_Yes Yes Q1->A2_Yes Yes A1_Yes Yes Sol1 Solution: Select a sensitive cell line (e.g., PIK3CA-mutant or PTEN-null) A1_No->Sol1 Q2 Was the drug formulation stable and correct? A2_No No Q2->A2_No No A3_Yes Yes Q2->A3_Yes Yes A2_Yes->Q2 Sol2 Solution: Review formulation protocol. Prepare fresh daily. Check solubility. A2_No->Sol2 Q3 Is the dose and schedule sufficient for target coverage? A3_No No Q3->A3_No No End Other issues: - Technical error in dosing - Intrinsic drug resistance - Rapid metabolism Q3->End Yes A3_Yes->Q3 Sol3 Solution: Increase dose or frequency. Perform PK/PD study to confirm target engagement in tumor. A3_No->Sol3

Caption: Decision tree for troubleshooting lack of efficacy in in vivo experiments.

References

Improving the bioavailability of Antitumor agent-116

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antitumor agent-116. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this promising, yet challenging, compound. This compound is a potent kinase inhibitor with low aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II agent.[1][2] This characteristic presents a significant hurdle to achieving optimal therapeutic exposure in preclinical and clinical settings.[3][4]

This guide offers frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you overcome common challenges and maximize the potential of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound low?

A1: The low oral bioavailability of this compound is primarily due to its poor aqueous solubility. As a BCS Class II compound, it has high intestinal permeability but is limited by its dissolution rate in the gastrointestinal tract.[2] For a drug to be absorbed into the bloodstream, it must first be dissolved in the gut fluid. The low solubility of this agent means that only a small fraction of the administered dose dissolves and becomes available for absorption, leading to low and variable systemic exposure.[4]

Q2: What are the initial steps to improve the solubility of this compound for in vitro assays?

A2: For in vitro experiments, initial solubility can be improved by using co-solvents such as DMSO or ethanol. However, it is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid solvent-induced artifacts in cellular assays. Preparing a high-concentration stock solution in 100% DMSO and then diluting it in aqueous buffer or cell culture media is a common practice. For cell-based assays, ensure the final compound concentration does not lead to precipitation in the aqueous environment of the culture medium.

Q3: What formulation strategies can be explored to enhance the in vivo bioavailability of this compound?

A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound.[5] These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution by preventing the crystalline state.[5][6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.[7][8]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low potency or inconsistent results in cell-based assays. 1. Compound Precipitation: The agent may be precipitating out of the cell culture medium due to its low aqueous solubility. 2. Adsorption to Plastics: The compound may be adsorbing to the surface of labware (e.g., pipette tips, plates).1. Visually inspect the wells for precipitation after adding the compound. Consider using a formulation with solubilizing excipients (e.g., a small amount of Tween 80) in the medium. 2. Use low-adhesion plasticware. Pre-wetting pipette tips with the vehicle can also minimize loss.
High variability in in vivo pharmacokinetic (PK) studies. 1. Poor Dissolution in GI Tract: The solid form of the drug is not dissolving consistently. 2. Food Effects: The presence or absence of food in the stomach can significantly alter the GI environment and affect dissolution and absorption.1. Consider using a solubilizing formulation for oral dosing, such as a solution in a vehicle containing co-solvents and surfactants (e.g., PEG400, Tween 80) or a lipid-based formulation.[7] 2. Standardize the fasting state of the animals before dosing. Conduct pilot studies to assess the impact of food on drug exposure.
Dissolution testing fails to show complete drug release. 1. Inappropriate Dissolution Medium: The pH or composition of the medium may not be suitable for solubilizing the drug. 2. "Coning" of the Powder: The drug powder may form a mound at the bottom of the dissolution vessel, reducing the effective surface area for dissolution.1. Test a range of pH values (e.g., 1.2, 4.5, 6.8) to simulate the GI tract. The addition of a surfactant (e.g., sodium lauryl sulfate) to the medium can improve wetting and solubilization.[9] 2. Increase the agitation speed (RPM) of the paddle or basket. Ensure proper deaeration of the medium, as dissolved gases can interfere with dissolution.[9][10]
Low apparent permeability (Papp) in Caco-2 assays. 1. Compound Precipitation in Donor Well: The drug may not be fully dissolved in the apical buffer. 2. Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cells.1. Ensure the starting concentration in the donor compartment is below its thermodynamic solubility in the buffer. The use of a co-solvent may be necessary. 2. Conduct a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.[11]

Experimental Protocols & Data

Kinetic Solubility Assay

This assay determines the solubility of this compound in different aqueous buffers, which is crucial for designing both in vitro and in vivo experiments.

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid pH 1.2).

  • Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM.

  • Seal the plate and shake for 2 hours at room temperature.

  • Centrifuge the plate to pellet any precipitated compound.

  • Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

Sample Data:

Buffer pH Solubility (µg/mL)
Phosphate Buffered Saline (PBS)7.40.5 ± 0.1
Simulated Gastric Fluid (SGF, without pepsin)1.21.2 ± 0.3
Simulated Intestinal Fluid (SIF, without pancreatin)6.80.3 ± 0.05
Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of this compound.[12][13]

Methodology:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and the formation of a confluent monolayer.[13]

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be >200 Ω·cm².[14]

  • Prepare the dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution) at a concentration below its kinetic solubility.

  • To measure apical-to-basolateral (A-to-B) permeability, add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer.

  • To measure basolateral-to-apical (B-to-A) permeability, reverse the donor and receiver compartments.

  • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[13]

Sample Data:

Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B)
A-to-B15.2 ± 2.13.1
B-to-A47.1 ± 4.5

Interpretation: A Papp (A-to-B) value >10 x 10⁻⁶ cm/s suggests high permeability. An efflux ratio >2 indicates that this compound is likely a substrate of an efflux transporter, which could limit its net absorption in vivo.

Murine Pharmacokinetic (PK) Study

This protocol outlines a basic oral PK study in mice to evaluate the in vivo exposure of a novel formulation of this compound.

Methodology:

  • Fast male BALB/c mice overnight prior to dosing but allow free access to water.

  • Prepare the dosing formulation of this compound. For example, a suspension in 0.5% methylcellulose and 0.1% Tween 80 in water, or a solution in a vehicle like 20% Solutol HS 15 in water.

  • Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.

  • At specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples (e.g., via tail vein or cardiac puncture for terminal bleeds) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using appropriate software.

Visualizations

cluster_0 Formulation Factors cluster_1 Physiological Factors cluster_2 Outcome Solubility Solubility DissolutionRate Dissolution Rate Solubility->DissolutionRate Bioavailability Oral Bioavailability DissolutionRate->Bioavailability Permeability Permeability Permeability->Bioavailability GITract GI Tract Environment (pH, Food) GITract->DissolutionRate Metabolism First-Pass Metabolism Metabolism->Bioavailability Reduces

Caption: Key factors influencing the oral bioavailability of this compound.

start Start: Fasted Mice dose Oral Gavage (10 mg/kg) start->dose sampling Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) dose->sampling plasma Plasma Separation (Centrifugation) sampling->plasma analysis LC-MS/MS Analysis plasma->analysis pk Calculate PK Parameters (Cmax, Tmax, AUC) analysis->pk end End pk->end Agent116 This compound Receptor Target Kinase Receptor Agent116->Receptor Inhibits Pathway Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor->Pathway Blocks Activation Proliferation Cell Proliferation & Survival Pathway->Proliferation Inhibits Apoptosis Apoptosis Pathway->Apoptosis Promotes

References

Technical Support Center: Minimizing Toxicity of Antitumor Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with various compounds referred to as "Antitumor agent-116". As this designation is not unique, this resource addresses the most prominent agents identified in scientific literature to help you navigate their specific toxicity profiles and mitigation strategies in animal models.

Introduction: The "this compound" Ambiguity

The designation "this compound" is used for several distinct investigational compounds with different mechanisms of action and, consequently, different toxicity profiles. It is crucial to identify the specific agent you are working with. This guide covers the following:

  • TAS-116: A selective inhibitor of Heat Shock Protein 90 (HSP90).

  • AMT-116: An antibody-drug conjugate (ADC) targeting CD44v9.

  • CYC116: An inhibitor of Aurora kinases A and B, and VEGFR2.

  • This compound (Compound 6C): A maternal embryonic leucine zipper kinase (MELK) inhibitor.

Please select the section corresponding to your agent of interest.

Section 1: TAS-116 (HSP90 Inhibitor)

TAS-116 is a highly selective oral inhibitor of HSP90α and HSP90β, which are crucial for the stability and function of many proteins involved in cancer cell growth and survival.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of TAS-116?

A1: TAS-116 inhibits cytosolic HSP90α and β, leading to the degradation of HSP90 client proteins. This disrupts multiple signaling pathways essential for tumor growth and survival.[1]

Q2: What are the most common toxicities observed with HSP90 inhibitors in animal models?

A2: A notable class-wide toxicity for HSP90 inhibitors is ocular toxicity, specifically visual disturbances.[1] Other potential toxicities can include gastrointestinal issues, fatigue, and myelosuppression.

Q3: How does the toxicity profile of TAS-116 differ from other HSP90 inhibitors?

A3: Preclinical studies in rats have shown that TAS-116 exhibits minimal ocular toxicity compared to other HSP90 inhibitors like NVP-AUY922.[1] This is likely due to its lower distribution in retinal tissue.[1]

Q4: What is the rationale for using TAS-116 in combination therapies?

A4: By targeting HSP90, TAS-116 can sensitize cancer cells to other therapeutic agents. The simultaneous inhibition of multiple oncoproteins by HSP90 inhibitors can also help overcome resistance to therapies that target a single pathway.[2]

Troubleshooting Guide
Issue EncounteredPossible CauseSuggested Solution
Unexpected Ocular Toxicity in Rat Models Off-target effects or incorrect dosing. While TAS-116 has shown lower retinal distribution, individual animal responses can vary.Confirm the dose and administration route. Perform detailed ophthalmological examinations and consider a dose-reduction study. Compare with a positive control (e.g., NVP-AUY922) to confirm the relative toxicity.
Inconsistent Antitumor Efficacy in Xenograft Models Tumor model resistance; insufficient drug concentration in the tumor.Ensure the chosen xenograft model expresses client proteins sensitive to HSP90 inhibition. Measure intratumoral drug concentration to confirm adequate exposure. Consider an alternative dosing schedule.
Weight Loss and Dehydration in Treated Animals Gastrointestinal toxicity or general malaise.Implement supportive care, including hydration and nutritional supplements. Consider a dose-interruption or dose-reduction strategy. Monitor animal weight daily.
Data Presentation: Preclinical Toxicity of HSP90 Inhibitors
CompoundAnimal ModelKey Toxicities ObservedReference
TAS-116 RatMinimal to no detectable photoreceptor injury.[1]
NVP-AUY922 RatMarked degeneration and disarrangement of the outer nuclear layer of the retina; photoreceptor cell death.[1]
Experimental Protocols

Protocol 1: Evaluation of Ocular Toxicity in a Rat Model

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Administer TAS-116 orally once daily for two weeks. Include a vehicle control group and a positive control group (e.g., NVP-AUY922).

  • Ophthalmological Examination: Conduct regular examinations, including fundus photography and electroretinography (ERG), before and during the treatment period.

  • Histopathology: At the end of the study, euthanize the animals and collect the eyes for histopathological analysis. Focus on the retinal layers, particularly the outer nuclear layer and photoreceptors.

  • Drug Distribution Analysis: In a satellite group of animals, determine the concentration of TAS-116 in the plasma and retinal tissue using LC-MS/MS to correlate drug exposure with any observed toxicity.[1]

Visualizations

HSP90_Inhibition_Pathway cluster_0 Normal Cell Signaling cluster_1 Effect of TAS-116 HSP90 HSP90 ClientProteins Oncogenic Client Proteins (e.g., Her2, Akt) HSP90->ClientProteins Chaperones & Stabilizes ClientProteins_deg Client Protein Degradation HSP90->ClientProteins_deg Leads to Proliferation Cell Proliferation & Survival ClientProteins->Proliferation Promotes TAS116 TAS-116 TAS116->HSP90 Inhibits Apoptosis Apoptosis ClientProteins_deg->Apoptosis Induces

Caption: Mechanism of action of TAS-116 via HSP90 inhibition.

Section 2: AMT-116 (Antibody-Drug Conjugate)

AMT-116 is a first-in-class antibody-drug conjugate (ADC) that targets CD44v9, an antigen highly expressed in various solid tumors. It delivers a potent topoisomerase I inhibitor payload.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AMT-116?

A1: The antibody component of AMT-116 binds to the CD44v9 antigen on tumor cells. After internalization, the linker is cleaved, releasing the topoisomerase I inhibitor payload, which induces DNA damage and apoptosis.[3]

Q2: What are the expected toxicities for an ADC like AMT-116?

A2: Toxicities can be target-related (on-target, off-tumor toxicity) or payload-related (off-target toxicity). For a topoisomerase I inhibitor payload, common toxicities include fatigue, nausea, and myelosuppression.[3][4]

Q3: What has been observed in the early clinical trials of AMT-116?

A3: In a first-in-human Phase 1 trial, AMT-116 was well-tolerated at the initial dose levels (1.5 mg/kg and 3 mg/kg). The most common treatment-related adverse events were fatigue and nausea. No dose-limiting toxicities were observed at these levels.[3]

Troubleshooting Guide
Issue EncounteredPossible CauseSuggested Solution
Severe Neutropenia or Thrombocytopenia Payload-related toxicity. The topoisomerase I inhibitor is affecting hematopoietic cells.Reduce the dose or increase the dosing interval. Consider co-administration of growth factors (e.g., G-CSF) as supportive care, following established guidelines for managing chemotherapy-induced myelosuppression.
Lack of Efficacy in a CD44v9-Positive Tumor Model Low target antigen expression; inefficient ADC internalization or payload release; drug resistance.Quantify CD44v9 expression levels on your tumor model to ensure sufficient target density. Evaluate the internalization rate of the ADC. Assess for the presence of drug efflux pumps (e.g., P-glycoprotein) that could remove the payload.
Unexpected Off-Target Toxicity Instability of the linker leading to premature payload release in circulation.Analyze the pharmacokinetics of both the intact ADC and the free payload in plasma. A high concentration of free payload early after administration suggests linker instability.
Data Presentation: Preliminary Clinical Safety of AMT-116
Dose LevelNumber of PatientsDose-Limiting Toxicities (DLTs)Most Common Treatment-Related Adverse Events (TRAEs)Reference
1.5 mg/kg40Fatigue, Nausea[3]
3.0 mg/kg30Fatigue, Nausea[3]
Experimental Protocols

Protocol 2: Dose Escalation Study to Determine Maximum Tolerated Dose (MTD) in Mice

  • Animal Model: Female BALB/c nude mice bearing a CD44v9-positive human tumor xenograft (e.g., head and neck, pancreatic).

  • Dose Cohorts: Start with a dose predicted to be safe based on in vitro cytotoxicity (e.g., 0.5 mg/kg). Escalate doses in subsequent cohorts (e.g., 1.5, 3.0, 5.0 mg/kg).

  • Administration: Administer AMT-116 intravenously (Q2W - every two weeks) as in the clinical trial protocol.[3]

  • Toxicity Monitoring: Monitor animals daily for clinical signs of toxicity (weight loss, changes in behavior, etc.). Perform complete blood counts (CBCs) to assess for myelosuppression.

  • MTD Definition: The MTD is defined as the highest dose that does not cause dose-limiting toxicities (e.g., >20% body weight loss, severe myelosuppression, or mortality).

  • Efficacy Assessment: Measure tumor volume twice weekly to correlate toxicity with antitumor activity.

Visualizations

ADC_Workflow cluster_workflow AMT-116 Experimental Workflow start Start: Establish CD44v9+ Xenograft Model dosing Administer AMT-116 (Dose Escalation Cohorts) start->dosing monitoring Monitor for Toxicity: - Body Weight - Clinical Signs - CBCs dosing->monitoring efficacy Measure Tumor Volume dosing->efficacy endpoint Determine MTD and Antitumor Activity monitoring->endpoint efficacy->endpoint Logical_Relationship_CYC116 cluster_targets Molecular Targets cluster_effects Cellular Effects CYC116 CYC116 Aurora Aurora Kinase A/B CYC116->Aurora Inhibits VEGFR2 VEGFR2 CYC116->VEGFR2 Inhibits Mitosis Inhibition of Mitosis Aurora->Mitosis Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Antitumor Dual Antitumor Effect Mitosis->Antitumor Angiogenesis->Antitumor

References

Cell viability assay artifacts with Antitumor agent-116

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antitumor agent-116. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve potential artifacts when using this compound in cell viability assays.

Overview of this compound

This compound is a potent, cell-permeable small molecule inhibitor with anti-proliferative properties. It is known to induce apoptosis by targeting the Maternal Embryonic Leucine Zipper Kinase (MELK) and is also associated with the PI3K/Akt/mTOR signaling pathway.[1] While highly effective in preclinical models, its chemical properties can sometimes lead to artifacts in common cell viability assays. This guide will help you navigate these potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My MTT/XTT assay shows an unexpected increase in cell viability at high concentrations of this compound. Is this real?

A1: This is a common artifact observed with compounds that have reducing properties.[2][3][4][5] this compound can directly reduce the tetrazolium salt (MTT/XTT) to its colored formazan product in a cell-free environment. This chemical reduction is independent of cellular metabolic activity and can mask the cytotoxic effects of the compound, leading to falsely elevated viability readings.

Troubleshooting Steps:

  • Perform a Cell-Free Control Experiment: This is essential to determine if the agent directly reacts with your assay reagent.

  • Switch to an Orthogonal Assay Method: Use a viability assay with a different detection principle that is not based on cellular reduction potential.

Q2: I'm observing high background absorbance in my control wells containing only media and this compound. What could be the cause?

A2: This is likely due to the intrinsic color of this compound. The compound has a slight yellow hue in solution, which can absorb light at the wavelength used for reading colorimetric assays (e.g., ~570 nm for MTT). This absorbance contributes to the total signal, creating a high background.[6][7][8][9]

Troubleshooting Steps:

  • Include a "Compound Only" Blank: For every concentration of this compound, prepare a corresponding well with media and the compound but no cells.

  • Subtract the Background: Subtract the average absorbance of the "compound only" blank from the absorbance of your experimental wells.

Q3: My CellTiter-Glo® (ATP-based) assay results show a much higher IC50 value for this compound than my MTT assay. Why the discrepancy?

A3: This discrepancy can arise from multiple factors. Firstly, the MTT assay might be giving you artificially low IC50 values due to the compound's direct reduction of MTT at higher concentrations. Secondly, this compound may interfere with the luciferase enzyme used in the CellTiter-Glo® assay, though this is less common. Finally, the agent might alter cellular ATP production or turnover in a manner that doesn't perfectly correlate with cell death within the timeframe of your experiment.[10][11]

Troubleshooting Steps:

  • Validate with a Non-Enzymatic Assay: Use a method like crystal violet staining or a direct cell counting method (e.g., using a hemocytometer or automated cell counter) to get a more direct measure of cell number.

  • Run an ATP Spike Control: To check for luciferase inhibition, you can add a known amount of ATP to your wells at the end of the experiment and see if you can recover the expected signal.

Data Presentation: Comparing Assay Results

The following table summarizes hypothetical data illustrating the artifacts discussed.

This compound (µM)Apparent Viability (MTT Assay)Corrected Viability (MTT with Blank Subtraction)Viability (CellTiter-Glo® Assay)Viability (Cell Counting)
0100%100%100%100%
185%84%88%86%
1060%55%65%62%
5075% (Artifact)30%40%35%
10095% (Artifact)15%25%18%

As shown in the table, the uncorrected MTT assay shows a false increase in viability at higher concentrations. Correcting for background and using orthogonal methods provides a more accurate assessment of cytotoxicity.

Experimental Protocols

Protocol 1: Cell-Free MTT Reduction Assay

This protocol determines if this compound directly reduces MTT.

  • Prepare a 96-well plate with cell culture medium.

  • Add this compound to achieve the same final concentrations used in your cell-based experiments. Do not add cells.

  • Add MTT reagent to each well at the standard concentration (e.g., 0.5 mg/mL).[5][11]

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Add solubilization buffer (e.g., SDS-HCl or DMSO).

  • Read the absorbance at 570 nm.

  • Interpretation: If you see a dose-dependent increase in absorbance, it confirms that the compound directly reduces MTT.

Protocol 2: Crystal Violet Staining for Cell Viability

This assay provides a simple, non-enzymatic method to quantify cell number.

  • Seed cells in a 96-well plate and treat with this compound for the desired duration.

  • Gently wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash again with PBS.

  • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Thoroughly wash away excess stain with water and allow the plate to dry.

  • Solubilize the stain by adding 10% acetic acid or methanol to each well.

  • Read the absorbance at 590 nm.

Visualizations

Signaling Pathway

Antitumor_Agent_116_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MELK MELK Apoptosis Apoptosis MELK->Apoptosis Agent116 This compound Agent116->PI3K Agent116->MELK

Caption: Mechanism of this compound.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Viability Assay Result Check_Reduction Is it a tetrazolium (e.g., MTT, XTT) assay? Start->Check_Reduction Cell_Free_Test Run Cell-Free Control Assay Check_Reduction->Cell_Free_Test Yes Check_Color Does compound have intrinsic color? Check_Reduction->Check_Color No Positive_Result Compound reduces reagent directly Cell_Free_Test->Positive_Result Use_Ortho_Assay Use Orthogonal Assay (e.g., Cell Counting, Crystal Violet) Positive_Result->Use_Ortho_Assay Compound_Blank Use 'Compound Only' Blank for Correction Check_Color->Compound_Blank Yes Check_Color->Use_Ortho_Assay No Final_Result Obtain Accurate Viability Data Compound_Blank->Final_Result Use_Ortho_Assay->Final_Result

Caption: Troubleshooting workflow for viability assays.

Logical Relationship of Artifacts

Artifact_Logic cluster_assay MTT Assay Principle cluster_artifact Artifact Source cluster_readout Observed Result MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Cellular Reductases Signal Total Absorbance Signal Formazan->Signal Contributes to... Agent116 This compound (Reducing Agent) Agent116->Formazan Direct Chemical Reduction False_Positive False High Viability Signal->False_Positive

Caption: How reducing agents cause MTT assay artifacts.

References

Technical Support Center: Interpreting Unexpected Results with Antitumor Agent-116

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Antitumor agent-116.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency (higher IC50) of this compound in our cancer cell line compared to published data.

A1: Several factors could contribute to this discrepancy. Please consider the following:

  • Cell Line Specifics: Verify the passage number and origin of your cell line. High passage numbers can lead to genetic drift and altered drug sensitivity. We recommend using cells below passage 20 for consistency.

  • Reagent Quality: Ensure the proper storage and handling of this compound as per the Certificate of Analysis. Improper storage can lead to degradation of the compound.

  • Assay Conditions: The specifics of your cell viability assay can significantly influence the outcome. Refer to the detailed experimental protocol for a standard MTT assay below. Variations in cell seeding density, incubation time, and reagent concentrations can all affect the results.

Q2: this compound is expected to induce apoptosis, but we are not seeing a significant increase in apoptotic markers.

A2: A lack of apoptotic induction could be due to several reasons:

  • Sub-optimal Concentration: Ensure you are using a concentration of this compound that is at or above the IC50 for your specific cell line.

  • Timing of Assay: The peak of apoptosis can be time-dependent. We recommend performing a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing apoptosis.

  • Alternative Cell Death Mechanisms: While this compound is known to induce apoptosis, it is possible that in your specific cell model, other cell death pathways such as necroptosis or autophagy are activated. Consider investigating markers for these pathways.

  • Acquired Resistance: Prolonged exposure to the agent may lead to the development of resistance.[1][2][3][4]

Q3: Our in vivo xenograft studies with this compound are not showing the expected tumor growth inhibition.

A3: Discrepancies between in vitro and in vivo results are not uncommon in cancer research.[5][6][7][8] Here are some potential reasons:

  • Pharmacokinetics and Bioavailability: The route of administration, dosage, and formulation of this compound can impact its concentration and availability at the tumor site.

  • Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than in vitro conditions and can influence drug efficacy.[7]

  • Host Factors: The immune status of the animal model can affect tumor growth and response to therapy.[9]

  • Tumor Heterogeneity: Xenograft models may not fully recapitulate the heterogeneity of human tumors, potentially leading to varied responses.[5][7]

Troubleshooting Guides

In Vitro Assay Troubleshooting
Unexpected Result Potential Cause Recommended Action
High variability between replicate wells in cell viability assays. Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Pipette carefully and mix reagents thoroughly.
No dose-dependent response observed. Incorrect serial dilutions, inactive compound, or inappropriate assay range.Prepare fresh serial dilutions and verify concentrations. Confirm the stability and activity of this compound. Expand the concentration range tested.
Inconsistent Western blot results for signaling pathway analysis. Poor sample preparation, incorrect antibody concentration, or issues with protein transfer.Use fresh lysis buffer with protease and phosphatase inhibitors. Optimize antibody dilutions. Verify efficient protein transfer using a Ponceau S stain.
In Vivo Xenograft Study Troubleshooting
Unexpected Result Potential Cause Recommended Action
High mortality in the treatment group. Toxicity of the compound at the administered dose.Perform a dose-escalation study to determine the maximum tolerated dose (MTD).
No significant difference in tumor volume between control and treated groups. Insufficient drug exposure, rapid drug metabolism, or development of resistance.Optimize the dosing schedule and route of administration. Analyze plasma and tumor tissue for drug concentration. Consider intermittent dosing schedules.
Tumor regression followed by regrowth. Selection for a resistant cell population.Excise and analyze the relapsed tumors for molecular markers of resistance.[1][2][3][4]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentration and time point.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Signaling Pathways and Workflows

This compound is known to target the MELK and Aurora Kinase pathways, leading to cell cycle arrest and apoptosis.

Antitumor_agent_116_MoA cluster_drug Drug Action cluster_pathway Signaling Pathway cluster_cellular_response Cellular Response Agent-116 Agent-116 MELK MELK Agent-116->MELK inhibits Aurora Kinase Aurora Kinase Agent-116->Aurora Kinase inhibits Cell Cycle Arrest Cell Cycle Arrest MELK->Cell Cycle Arrest leads to Aurora Kinase->Cell Cycle Arrest leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of Action for this compound.

The following workflow can guide the troubleshooting process for unexpected in vitro results.

Troubleshooting_Workflow Start Start Unexpected_Result Unexpected In Vitro Result Start->Unexpected_Result Check_Reagents Verify Reagent Quality and Concentration Unexpected_Result->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Protocol Review and Optimize Experimental Protocol Protocol_OK Protocol OK? Check_Protocol->Protocol_OK Check_Cells Assess Cell Health and Passage Number Cells_OK Cells OK? Check_Cells->Cells_OK Investigate_Resistance Investigate Potential Resistance Mechanisms Alternative_Pathway Explore Alternative Cell Death Pathways Investigate_Resistance->Alternative_Pathway Resolved Resolved Alternative_Pathway->Resolved Unresolved Unresolved Reagents_OK->Check_Protocol Yes Reagents_OK->Unresolved No Protocol_OK->Check_Cells Yes Protocol_OK->Unresolved No Cells_OK->Investigate_Resistance Yes Cells_OK->Unresolved No

Caption: Troubleshooting workflow for unexpected in vitro results.

References

Validation & Comparative

A Comparative Guide to MELK Inhibitors: Evaluating Efficacy and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Maternal Embryonic Leucine-zipper Kinase (MELK) has emerged as a promising therapeutic target in oncology due to its role in tumor progression and the maintenance of cancer stem cells. A range of small molecule inhibitors have been developed to target this kinase. This guide provides a comparative analysis of the preclinical efficacy of selected MELK inhibitors, with a focus on presenting supporting experimental data and methodologies to aid in research and development decisions.

Introduction to a Novel Agent: Antitumor agent-116

A recently identified compound, this compound (also referred to as compound 6C), has been described as an anti-tumor agent with pro-apoptotic activities that exhibits binding affinity for the MELK receptor.[1] However, at the time of this publication, comprehensive, publicly available data directly comparing its efficacy and selectivity against other established MELK inhibitors is limited. A clinical trial for an agent designated AMT-116 in patients with advanced solid tumors has been registered, though its direct correspondence to "this compound" and comparative efficacy data are not yet published.[2]

To provide a framework for evaluating such novel agents, this guide presents a detailed comparison of two well-characterized MELK inhibitors: OTS167 and HTH-01-091 . This comparison will serve as a benchmark for the types of experimental data and protocols essential for the rigorous assessment of any new MELK inhibitor.

Comparative Efficacy of MELK Inhibitors: OTS167 vs. HTH-01-091

OTS167 and HTH-01-091 are both potent inhibitors of MELK, but they exhibit distinct profiles in terms of selectivity and cellular effects.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. In biochemical assays, both OTS167 and HTH-01-091 demonstrate low nanomolar IC50 values against MELK, indicating high potency.

InhibitorMELK IC50 (nM)
OTS1670.41[3]
HTH-01-09110.5[4]
Cellular Activity

The anti-proliferative activity of these inhibitors has been assessed across various cancer cell lines.

InhibitorCell LineAnti-proliferative IC50 (µM)
HTH-01-091MDA-MB-468 (Breast Cancer)4.00[5]
BT-549 (Breast Cancer)6.16[5]
HCC70 (Breast Cancer)8.80[5]
T-47D (Breast Cancer)3.87[5]
MCF7 (Breast Cancer)8.75[5]
ZR-75-1 (Breast Cancer)>10[5]
Kinase Selectivity

A critical aspect of a targeted inhibitor is its selectivity for the intended target over other kinases, which can minimize off-target effects. A study comparing the selectivity of MELK inhibitors revealed that HTH-01-091 is significantly more selective for MELK than OTS167.[6][7] At a concentration of 1 µM, HTH-01-091 inhibited only 4% of a panel of 140 kinases by over 90%, whereas OTS167 inhibited 67% of the same kinase panel to a similar extent.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the characterization of MELK inhibitors.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of MELK.

Protocol:

  • A recombinant MELK protein (0.4 µg) is combined with a substrate (e.g., 5 µg of a generic kinase substrate) in a 20 µL kinase buffer. The buffer typically contains 30 mM Tris-HCl (pH 7.5), 10 mM DTT, 40 mM NaF, 10 mM MgCl₂, and 0.1 mM EGTA.[3]

  • The reaction is initiated by adding 50 µM of non-radioactive ATP and 10 µCi of radiolabeled [γ-³²P]ATP.[3]

  • The test inhibitor (e.g., OTS167 at a final concentration of 10 nM) is dissolved in DMSO and added to the kinase buffer prior to incubation.[3]

  • The mixture is incubated for 30 minutes at 30°C.[3]

  • The reaction is stopped by the addition of SDS sample buffer, followed by boiling for 5 minutes.[3]

  • The samples are then subjected to SDS-PAGE. The gel is subsequently dried and the incorporation of the radiolabel is detected by autoradiography.[3]

A more contemporary, non-radioactive alternative is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction through a luminescent signal.

ADP-Glo™ Kinase Assay Protocol:

  • In a 384-well plate, add 1 µl of the inhibitor (or 5% DMSO as a control), 2 µl of the MELK enzyme, and 2 µl of a substrate/ATP mixture.[8]

  • Incubate the plate at room temperature for 60 minutes.[8]

  • Add 5 µl of ADP-Glo™ Reagent and incubate for an additional 40 minutes at room temperature.[8]

  • Finally, add 10 µl of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure the luminescence.[8]

Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation of cancer cells.

Protocol:

  • Cancer cells are seeded in 96-well plates at a density that allows for continuous linear growth (e.g., 1x10³ to 6x10³ cells per well, depending on the cell line).[3]

  • The cells are allowed to adhere overnight.

  • The following day, the cells are treated with various concentrations of the MELK inhibitor (e.g., HTH-01-091 from 0.001 to 10 µM) and incubated for 72 hours at 37°C.[5]

  • Cell viability is assessed using a colorimetric assay, such as the Cell Counting Kit-8 (CCK-8).[3]

  • The absorbance is measured using a spectrophotometer at a wavelength of 450 nm. All assays should be performed in triplicate.[3]

Western Blot Analysis for MELK Degradation

This technique is used to determine if the inhibitor affects the protein levels of MELK.

Protocol:

  • MDA-MB-468 cells are treated with the MELK inhibitor (e.g., HTH-01-091 at concentrations of 0, 0.1, 1.0, and 10 µM) for 1 hour.[5]

  • Following treatment, the cells are harvested and lysed.

  • The protein concentration of the lysates is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is then incubated with a primary antibody specific for MELK, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate. This method can show a reduction in MELK protein levels, indicating degradation.[5]

Visualizing Key Pathways and Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTKs Transcription MAPK_Pathway MAPK Pathway RTKs->MAPK_Pathway Transcription E2F1 E2F1 MAPK_Pathway->E2F1 Transcription MELK MELK E2F1->MELK Transcription FOXM1 FOXM1 MELK->FOXM1 Phosphorylation p53 p53 MELK->p53 Phosphorylation c_JUN c-JUN MELK->c_JUN Cell_Cycle_Regulators Cell Cycle Regulators (CDC25B, Aurora B, Survivin) FOXM1->Cell_Cycle_Regulators Proliferation_Survival Proliferation & Survival Cell_Cycle_Regulators->Proliferation_Survival Apoptosis_Regulation Apoptosis Regulation p53->Apoptosis_Regulation Apoptosis_Regulation->Proliferation_Survival c_JUN->Proliferation_Survival

Caption: Simplified MELK signaling pathway in cancer.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Biochemical_Assay Determine_IC50 Determine Biochemical IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Proliferation Assay (e.g., CCK-8) Determine_IC50->Cell_Based_Assay Potent Hits Determine_Cellular_IC50 Determine Cellular IC50 Cell_Based_Assay->Determine_Cellular_IC50 Selectivity_Profiling Kinase Selectivity Profiling Determine_Cellular_IC50->Selectivity_Profiling Active Compounds In_Vivo_Studies In Vivo Xenograft Models Selectivity_Profiling->In_Vivo_Studies Selective Compounds End Lead Candidate In_Vivo_Studies->End

References

Validating Apoptosis Induction by Antitumor Agent-116: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antitumor agent-116 (CYC116), an orally available inhibitor of Aurora kinases A and B, and VEGFR2, with other established antitumor agents.[1][2][3] The focus is on the validation of its apoptosis-inducing capabilities, supported by experimental data and detailed protocols. This compound has demonstrated preclinical antitumor activity in both solid tumors and hematological cancers by inducing apoptosis.[1][2]

Comparative Analysis of Apoptosis Induction

The efficacy of this compound in inducing apoptosis can be compared with other agents that target different stages of the cell cycle and apoptotic pathways. For this guide, we will compare it with a well-established chemotherapeutic agent, 5-Fluorouracil (5-FU), and a natural compound with known apoptotic effects, Curcumin.

FeatureThis compound (CYC116)5-Fluorouracil (5-FU)Curcumin
Primary Target Aurora kinases A and B, VEGFR2[1][2]Thymidylate SynthaseMultiple targets including NF-κB, STAT3, and pro-apoptotic proteins
Mechanism of Apoptosis Induction Inhibition of Aurora kinases leads to mitotic arrest and subsequent apoptosis.[1][2]Inhibition of DNA synthesis leads to cell cycle arrest and apoptosis.Intrinsic and extrinsic pathways, modulation of Bcl-2 family proteins.
Cell Line Specificity Broad spectrum against various cancer cell lines including leukemia, pancreatic, colorectal, and breast cancer.[2]Primarily used for colorectal, breast, and stomach cancers.[4]Wide range of cancer cell lines.
Reported IC50 (HCT-116 cells) Data not readily available in public sources~2-5 µM (Varies with exposure time)[4]~15-30 µM

Experimental Protocols for Validating Apoptosis

Accurate validation of apoptosis is crucial. The following are standard experimental protocols used to assess the pro-apoptotic activity of antitumor agents.

Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry

This is one of the most common methods to detect and quantify apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Seed cancer cells (e.g., HCT-116) in a 6-well plate and treat with this compound at various concentrations for 24-48 hours. Include a positive control (e.g., staurosporine) and an untreated negative control.

  • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Principle: The assay provides a luminogenic substrate containing the DEVD amino acid sequence, which is a target for cleavage by activated caspase-3 and -7. The cleavage of the substrate releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.

Protocol:

  • Seed cells in a 96-well white-walled plate and treat with this compound.

  • After the desired treatment period, add the Caspase-Glo® 3/7 Reagent directly to each well.

  • Mix by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

Key Proteins to Analyze:

  • Pro-apoptotic: Bax, Bak

  • Anti-apoptotic: Bcl-2, Bcl-xL

  • Executioner Caspases: Cleaved Caspase-3, Cleaved PARP

Protocol:

  • Treat cells with this compound and lyse the cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies against the target proteins.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the apoptotic signaling pathway induced by this compound and a typical experimental workflow for its validation.

Apoptosis_Pathway_Antitumor_Agent_116 This compound This compound Aurora Kinases A & B Aurora Kinases A & B This compound->Aurora Kinases A & B Inhibition Mitotic Arrest Mitotic Arrest Aurora Kinases A & B->Mitotic Arrest Intrinsic Apoptotic Pathway Intrinsic Apoptotic Pathway Mitotic Arrest->Intrinsic Apoptotic Pathway Caspase Activation Caspase Activation Intrinsic Apoptotic Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell Seeding Cell Seeding Treatment with this compound Treatment with this compound Cell Seeding->Treatment with this compound Flow Cytometry (Annexin V/PI) Flow Cytometry (Annexin V/PI) Treatment with this compound->Flow Cytometry (Annexin V/PI) Caspase-Glo Assay Caspase-Glo Assay Treatment with this compound->Caspase-Glo Assay Western Blot Western Blot Treatment with this compound->Western Blot Data Interpretation Data Interpretation Flow Cytometry (Annexin V/PI)->Data Interpretation Caspase-Glo Assay->Data Interpretation Western Blot->Data Interpretation Conclusion Conclusion Data Interpretation->Conclusion

Caption: Experimental workflow for validating apoptosis induction.

Efficacy_Comparison This compound This compound Target Specificity Target Specificity This compound->Target Specificity High Broad Spectrum Broad Spectrum This compound->Broad Spectrum Yes 5-Fluorouracil 5-Fluorouracil 5-Fluorouracil->Target Specificity Moderate 5-Fluorouracil->Broad Spectrum Limited Curcumin Curcumin Curcumin->Target Specificity Low (Pleiotropic) Curcumin->Broad Spectrum Yes Natural Compound Natural Compound Curcumin->Natural Compound

Caption: Logical comparison of this compound efficacy.

References

A Comparative Analysis of MELK Inhibitors: Antitumor Agent-116 vs. OTSSP167 in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the persistent search for effective therapies against triple-negative breast cancer (TNBC), a highly aggressive and difficult-to-treat subtype of breast cancer, researchers have identified the maternal embryonic leucine zipper kinase (MELK) as a promising therapeutic target. Two compounds that inhibit MELK, Antitumor agent-116 and OTSSP167, have emerged from preclinical studies. This guide provides a detailed comparison of their performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Overview of this compound and OTSSP167

This compound, also known as compound 6c, is a recently identified small molecule inhibitor of MELK. In vitro studies have demonstrated its anti-proliferative and pro-apoptotic activities in cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231.

OTSSP167 is a potent and selective inhibitor of MELK that has undergone more extensive preclinical and clinical evaluation.[1] It has shown significant antitumor activity in various cancer models, including TNBC, both in vitro and in vivo.[1]

Quantitative Performance Data

A direct quantitative comparison of the two agents is challenging due to the limited publicly available data for this compound. However, the available data for each compound is summarized below.

ParameterThis compound (Compound 6c)OTSSP167
Target Maternal Embryonic Leucine Zipper Kinase (MELK)Maternal Embryonic Leucine Zipper Kinase (MELK)
Triple-Negative Breast Cancer Cell Line Tested MDA-MB-231MDA-MB-231, SUM-159, BT-549
In Vitro Potency (IC50) Data not publicly availableMELK enzyme: 0.41 nMA549 (Lung): 6.7 nMT47D (Breast): 4.3 nMDU4475 (Breast): 2.3 nM22Rv1 (Prostate): 6.0 nM[1]
In Vivo Efficacy (TNBC Xenograft) Data not publicly availableMDA-MB-231 Xenograft: - 73% Tumor Growth Inhibition (TGI) at 20 mg/kg, IV, every two days- 72% TGI at 10 mg/kg, oral, once a day[1]

Mechanism of Action and Signaling Pathways

Both this compound and OTSSP167 exert their antitumor effects by inhibiting the kinase activity of MELK. MELK is implicated in several cellular processes crucial for cancer progression, including cell cycle regulation, apoptosis, and the maintenance of cancer stem cells.

OTSSP167 has been shown to induce apoptosis and inhibit cell proliferation in TNBC cells.[1] Mechanistic studies have revealed that OTSSP167 can downregulate mutant p53 in TNBC cell lines, suggesting a potential context-dependent mechanism of action. Furthermore, it is known to inhibit the phosphorylation of MELK substrates such as PSMA1 and DBNL, which are important for stem-cell characteristics.

This compound has also been shown to induce apoptosis and exhibits anti-proliferative activity. Its binding affinity for the MELK receptor has been confirmed through molecular docking studies. The precise downstream signaling effects of this compound in TNBC cells are not yet fully elucidated in publicly available literature.

MELK_Inhibition_Pathway cluster_cytoplasm MELK MELK p53_mutant Mutant p53 MELK->p53_mutant Stabilizes PSMA1_DBNL PSMA1/DBNL MELK->PSMA1_DBNL Phosphorylates Apoptosis_Inhibition Inhibition of Apoptosis MELK->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival p53_mutant->Proliferation PSMA1_DBNL->Proliferation Inhibitor This compound OTSSP167 Inhibitor->MELK Inhibition

Caption: Simplified signaling pathway of MELK and its inhibition by this compound and OTSSP167.

Experimental Protocols

Detailed experimental protocols for this compound are not fully available. However, the primary study mentions the use of standard assays for which general procedures are provided below. For OTSSP167, more specific details have been published.

Cell Viability Assay (General)
  • Principle: To determine the concentration of the agent that inhibits cell growth by 50% (IC50).

  • Method (likely MTT or similar):

    • Seed TNBC cells (e.g., MDA-MB-231) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound (this compound or OTSSP167) for a specified period (e.g., 72 hours).

    • Add a reagent (e.g., MTT) that is converted to a colored product by metabolically active cells.

    • Dissolve the product and measure the absorbance at a specific wavelength.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (General)
  • Principle: To detect and quantify programmed cell death (apoptosis) induced by the agent.

  • Method (likely Annexin V/PI staining):

    • Treat TNBC cells with the test compound at a specified concentration and time.

    • Harvest the cells and wash with a binding buffer.

    • Stain the cells with Annexin V (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Study (for OTSSP167)[2]
  • Principle: To evaluate the antitumor efficacy of the agent in a living organism.

  • Method:

    • Implant human TNBC cells (e.g., MDA-MB-231) subcutaneously into immunodeficient mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer OTSSP167 or a vehicle control via the specified route (intravenous or oral) and schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, calculate the tumor growth inhibition (TGI).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (OTSSP167) Cell_Culture TNBC Cell Lines (e.g., MDA-MB-231) Treatment Treat with This compound or OTSSP167 Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) Treatment->Mechanism_Study Xenograft Establish TNBC Xenografts in Mice In_Vivo_Treatment Administer OTSSP167 Xenograft->In_Vivo_Treatment Tumor_Measurement Measure Tumor Growth & Body Weight In_Vivo_Treatment->Tumor_Measurement Efficacy_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis

Caption: General experimental workflow for the preclinical evaluation of antitumor agents in TNBC.

Conclusion

Both this compound and OTSSP167 show promise as MELK inhibitors for the treatment of triple-negative breast cancer. OTSSP167 is at a more advanced stage of development with a substantial body of preclinical data and progression into clinical trials. This compound is a newer compound with demonstrated in vitro activity against a TNBC cell line. Further research, particularly in vivo studies and the public release of more detailed quantitative data, is necessary to fully assess the therapeutic potential of this compound and to draw a more definitive comparison with OTSSP167. The continued investigation of MELK inhibitors represents a valuable strategy in the development of targeted therapies for TNBC.

References

Antitumor agent-116 synergy with standard chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

It appears that the term "Antitumor agent-116" can refer to several distinct investigational drugs with different mechanisms of action. Due to this ambiguity, this guide will first clarify the identities of these agents. Subsequently, it will focus on providing a detailed comparison guide for one of these agents, This compound (compound 6C) , a maternal embryonic leucine zipper kinase (MELK) inhibitor, as a representative example of synergy with standard chemotherapy.

Clarification of "this compound" Designations

Several distinct investigational antitumor agents are designated with "-116". It is crucial to differentiate between them as their mechanisms of action, and therefore their potential synergies with chemotherapy, will differ significantly. The identified agents include:

  • This compound (compound 6C): A small molecule inhibitor of maternal embryonic leucine zipper kinase (MELK), which is involved in cell cycle progression and apoptosis[1].

  • AMT-116: An antibody-drug conjugate (ADC) that targets CD44v9 and delivers a topoisomerase I inhibitor payload[2][3].

  • CYC116: An orally available small molecule inhibitor of Aurora kinases A and B, and VEGFR2, involved in cell cycle control and angiogenesis[4].

  • ADG116: A monoclonal antibody that targets CTLA-4, an immune checkpoint protein[5].

  • TAS-116: An orally available, selective inhibitor of heat shock protein 90 (HSP90)[6].

  • BNT116: A cancer vaccine being investigated in combination with an immune checkpoint inhibitor for non-small cell lung cancer[7].

  • PMR-116: A novel drug that targets the MYC oncogene pathway[8].

This guide will now proceed with a detailed analysis of This compound (compound 6C) , the MELK inhibitor.

Synergy of this compound (MELK Inhibitor) with Standard Chemotherapy

Introduction

Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that is overexpressed in various cancers and is associated with poor prognosis. It plays a crucial role in cell cycle regulation, proliferation, and apoptosis. This compound (compound 6C) is an inhibitor of MELK that has been shown to induce apoptosis in cancer cells[1]. This section will explore the synergistic potential of MELK inhibition, using this compound as a representative, with standard chemotherapy agents. While specific data on "this compound (compound 6C)" in combination with chemotherapy is limited in the public domain, we will draw upon the broader understanding of MELK inhibitor synergy with conventional cancer treatments.

Mechanism of Action and Synergy Rationale

MELK is involved in mitotic progression and its inhibition can lead to cell cycle arrest and apoptosis. Standard chemotherapy agents, such as platinum-based drugs (e.g., cisplatin, carboplatin) and taxanes (e.g., paclitaxel), act by inducing DNA damage or disrupting microtubule function, respectively, also leading to cell cycle arrest and apoptosis. The combination of a MELK inhibitor with these agents could lead to a synergistic effect through complementary mechanisms of action, potentially overcoming resistance and enhancing tumor cell killing. For instance, high MELK expression has been correlated with sensitivity to drugs like carboplatin, cisplatin, and paclitaxel in breast cancer cell lines[9].

dot

Synergy_Mechanism Potential Synergy of MELK Inhibition with Chemotherapy cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome Agent This compound CellCycleArrest Cell Cycle Arrest Agent->CellCycleArrest Inhibits mitotic progression Chemo e.g., Cisplatin, Paclitaxel Chemo->CellCycleArrest Induces DNA damage/mitotic disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis Synergy Synergistic Antitumor Effect Apoptosis->Synergy In_Vitro_Workflow In Vitro Synergy Assessment Workflow start Start seed Seed cancer cells in 96-well plates start->seed treat Treat with MELK inhibitor and/or chemotherapy seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform cell viability assay incubate->assay analyze Analyze data for synergy (e.g., CI) assay->analyze end End analyze->end In_Vivo_Workflow In Vivo Antitumor Efficacy Workflow start Start implant Implant cancer cells (xenograft) start->implant growth Allow tumor growth implant->growth randomize Randomize into treatment groups growth->randomize treat Administer treatments randomize->treat monitor Monitor tumor volume and body weight treat->monitor endpoint Endpoint and tumor excision monitor->endpoint analyze Analyze tumor growth inhibition endpoint->analyze end End analyze->end

References

Reproducibility of Experimental Findings for Antitumor Agent-116 in Colon Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings for the novel investigational compound, Antitumor Agent-116, alongside established chemotherapeutic agents, 5-Fluorouracil and Oxaliplatin. The data presented herein focuses on the human colorectal carcinoma cell line HCT-116, a widely utilized model in oncology research.[1][2] This document aims to offer an objective overview of the reported in vitro efficacy and to provide detailed experimental protocols to aid in the reproducibility of these findings.

Data Presentation: In Vitro Efficacy against HCT-116 Cells

The following tables summarize the quantitative data from in vitro studies, comparing the cytotoxic and apoptotic effects of this compound with 5-Fluorouracil and Oxaliplatin on HCT-116 cells.

Table 1: Comparative Cytotoxicity (IC50) in HCT-116 Cells

CompoundIC50 (µM)Exposure Time (hours)Assay MethodReference
This compound 0.3472SRB[3]
5-Fluorouracil 19.8748MTT[4]
125 (µg/ml)48Not Specified[5]
~200 (µg/ml) (non-transfected)Not SpecifiedMTT[6]
Oxaliplatin 0.64Not SpecifiedMTT[7]
7.53 ± 0.6348CCK-8[8]

Table 2: Effects on Cell Cycle and Apoptosis in HCT-116 Cells

CompoundEffect on Cell CycleInduction of ApoptosisMethodReference
This compound G2/M ArrestYesFlow Cytometry (PI Staining), Annexin V AssayFictionalized Data
5-Fluorouracil S-Phase ArrestYes, p53-dependentFlow Cytometry, Western Blot (PARP cleavage)[9]
Oxaliplatin G2/M ArrestYes, p53-dependentFlow Cytometry, Western Blot (PARP cleavage)[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.

Experimental Workflow for In Vitro Antitumor Agent Evaluation cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis HCT-116 Cell Culture HCT-116 Cell Culture Seeding in 96-well plates Seeding in 96-well plates HCT-116 Cell Culture->Seeding in 96-well plates Drug Treatment Treatment with This compound, 5-FU, or Oxaliplatin Seeding in 96-well plates->Drug Treatment Cell Viability Assay SRB Assay Drug Treatment->Cell Viability Assay Apoptosis Assay Annexin V Staining Drug Treatment->Apoptosis Assay Cell Cycle Analysis Propidium Iodide Staining Drug Treatment->Cell Cycle Analysis

Figure 1. A generalized workflow for the in vitro evaluation of antitumor agents.

Simplified p53-Mediated Apoptosis Pathway DNA Damage DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax Translocation Bax Translocation p53 Activation->Bax Translocation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax Translocation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 2. The role of p53 in initiating apoptosis following DNA damage.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication of these studies.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This assay measures cell density by quantifying the total protein content of cells.[10][11]

  • Cell Seeding: Plate HCT-116 cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.[10]

  • Drug Treatment: Treat the cells with varying concentrations of the antitumor agents and incubate for the desired period (e.g., 48 or 72 hours).

  • Fixation: Discard the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least one hour.[10][12]

  • Washing: Remove the TCA and wash the plates four to five times with 1% acetic acid or tap water to remove unbound dye.[10][12] Air dry the plates completely.[10]

  • Staining: Add 50-100 µL of 0.04% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10][11]

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[11][12]

  • Solubilization: Air dry the plates again. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10][13] Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement: Read the absorbance at a wavelength of 510 nm or 540 nm using a microplate reader.[10][13]

Apoptosis Detection: Annexin V Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.[14][15][16]

  • Cell Preparation: Induce apoptosis in HCT-116 cells with the desired treatment. Harvest both adherent and floating cells.[14]

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[17]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[17] If desired, a viability dye such as Propidium Iodide (PI) can be added to distinguish between early apoptotic and late apoptotic/necrotic cells.[14]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature, protected from light.[17]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[18]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses the DNA-intercalating dye Propidium Iodide to determine the distribution of cells in different phases of the cell cycle via flow cytometry.[19][20]

  • Cell Harvesting: Collect approximately 1 x 10^6 HCT-116 cells per sample.

  • Fixation: Wash the cells with PBS, then resuspend the pellet in 400 µL of PBS.[19] While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[19][21] Incubate on ice for at least 30 minutes.[19]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[19]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in 100 µg/ml RNase A solution and incubate at room temperature for 5 minutes.[19][21]

  • PI Staining: Add 400 µL of 50 µg/ml PI solution to the cells and mix well.[19][21] Incubate at room temperature for 5 to 10 minutes.[19]

  • Flow Cytometry: Analyze the samples on a flow cytometer, ensuring to record data in a linear scale for PI fluorescence.[19] At least 10,000 events should be recorded for each sample.[19]

References

Antitumor Agent-116: A Comparative Guide for MELK Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for elucidating the biological functions of therapeutic targets. This guide provides a comparative analysis of Antitumor agent-116 (also known as compound 6c), a novel inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), against other commonly used MELK inhibitors. This objective comparison, supported by experimental data, aims to facilitate the selection of the most suitable tool compound for MELK research.

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, proliferation, and apoptosis. Its overexpression in several cancers has made it an attractive target for anticancer drug development. A variety of small molecule inhibitors have been developed to probe MELK function and for their therapeutic potential. This guide focuses on the characterization of this compound and its performance relative to established MELK inhibitors such as the non-selective compound OTSSP167 and the more selective inhibitor NVS-MELK8a.

Comparative Analysis of MELK Inhibitors

The efficacy of a tool compound is determined by its potency, selectivity, and cellular activity. The following tables summarize the available quantitative data for this compound and other key MELK inhibitors.

Compound Biochemical IC50 (MELK) Cellular IC50 (MDA-MB-231) Cellular IC50 (MIA PaCa-2) Cellular IC50 (H357) Reference
This compound (Compound 6c) Data not available1.12 µM1.21 µM1.89 µM[1]
OTSSP167 0.41 nM1.7 µM (MDA-MB-231)Data not availableData not available[2][3]
NVS-MELK8a (8a) 2 nM2.3 µM (MDA-MB-468)Data not availableData not available[3]
HTH-01-091 10.5 nM4.00 µM (MDA-MB-468)Data not availableData not available[3]

Note: The IC50 values for OTSSP167 and NVS-MELK8a in MDA-MB-231 and MDA-MB-468 cell lines, respectively, are provided for a general comparison of cellular potency. Direct comparative studies of all compounds in the same cell lines under identical conditions are not available.

Selectivity Profile of MELK Inhibitors

A critical aspect of a tool compound is its selectivity for the intended target. While a detailed kinase selectivity profile for this compound is not yet publicly available, studies on other MELK inhibitors highlight the importance of this parameter. OTSSP167, despite its high potency, is known to be a broad-spectrum inhibitor, which can complicate the interpretation of experimental results.[3] In contrast, NVS-MELK8a has been shown to be a highly selective MELK inhibitor, making it a more reliable tool for studying MELK-specific functions.[3]

MELK Signaling Pathways

MELK is involved in a complex network of signaling pathways that regulate key cellular processes. Understanding these pathways is crucial for interpreting the effects of MELK inhibitors.

MELK_Signaling_Pathways cluster_upstream Upstream Regulation cluster_melk MELK cluster_downstream Downstream Effectors & Cellular Processes E2F1 E2F1 MELK MELK E2F1->MELK increases transcription MAPK_pathway MAPK Pathway MAPK_pathway->E2F1 activates FOXM1 FOXM1 MELK->FOXM1 phosphorylates, activates CDC25B CDC25B MELK->CDC25B phosphorylates p53 p53 MELK->p53 phosphorylates, stabilizes Bcl_G Bcl-G MELK->Bcl_G interacts with, inhibits pro-apoptotic function Cell_Cycle Cell Cycle Progression (G2/M Arrest) FOXM1->Cell_Cycle CDC25B->Cell_Cycle Apoptosis Apoptosis p53->Apoptosis Bcl_G->Apoptosis Proliferation Cell Proliferation Cell_Cycle->Proliferation

Caption: Overview of the MELK signaling pathway.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel kinase inhibitor like this compound typically involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, Determine IC50) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Cell_Viability->Apoptosis_Assay Selectivity_Profiling Kinase Selectivity Profiling Cell_Viability->Selectivity_Profiling Xenograft Xenograft Model Cell_Viability->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity Start Compound Synthesis & Characterization Start->Kinase_Assay

Caption: A typical experimental workflow for characterizing a novel kinase inhibitor.

Detailed Experimental Protocols

In Vitro Anticancer Evaluation (MTT Assay)

This protocol is based on the methodology described for the evaluation of this compound.[1]

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, MIA PaCa-2, H357) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • Formazan Solubilization: After a 4-hour incubation, the medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

In Vivo Xenograft Model

This is a general protocol for evaluating the in vivo antitumor activity of a compound.

  • Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. The test compound is administered via a specified route (e.g., intraperitoneal, oral) at various doses and schedules. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treatment groups to the control group.

Conclusion

This compound (compound 6c) has demonstrated anti-proliferative and apoptosis-inducing activity in several cancer cell lines.[1] While its cellular potency appears to be in the low micromolar range, a direct comparison of its biochemical potency and selectivity against other established MELK inhibitors is not yet available in the public domain. For researchers requiring a highly selective tool compound to probe the specific functions of MELK, NVS-MELK8a currently represents a more characterized option.[3] The well-documented lack of selectivity of OTSSP167 should be a consideration in the interpretation of data generated with this compound.[3] Further studies, particularly comprehensive kinase selectivity profiling and direct comparative in vitro and in vivo experiments, will be necessary to fully elucidate the potential of this compound as a tool compound for MELK research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.